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Kif15-IN-1

Cat. No.: B608343
M. Wt: 430.5 g/mol
InChI Key: CTQQKICGMSZCJL-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kif15-IN-1 (CAS 672926-32-8) is a small molecule inhibitor that specifically targets the mitotic kinesin family member 15 (KIF15) [1] . KIF15, also known as kinesin-12, is a motor protein crucial for the formation and stabilization of the bipolar mitotic spindle during cell division [3] . By inhibiting KIF15, this compound disrupts proper spindle assembly, leading to the suppression of cell proliferation and making it a valuable tool for studying cellular processes and investigating potential cancer therapies [1] . This inhibitor has demonstrated significant research value in oncology. Recent studies show that this compound exerts cytotoxic effects on breast cancer cell lines, including triple-negative and estrogen receptor-positive subtypes, by inhibiting proliferation, suppressing migration, and inducing apoptosis [2] . Its mechanism of action has been characterized as a competitive ATP inhibitor, binding to the ATP-binding site of KIF15 to prevent its motor function [6] . The anti-proliferative potential of this compound extends to other cancer types, with research suggesting its utility in studying gastric cancer [6] and its role in overcoming resistance to other mitotic kinesin inhibitors [4] . Key Specifications: • CAS Number: 672926-32-8 • Molecular Formula: C 20 H 22 N 4 O 5 S • Molecular Weight: 430.48 g/mol • Storage: Store at -20°C • Solubility: Soluble in DMSO (≥ 80 mg/mL) This product is intended for research purposes only and is not for human consumption, diagnostic use, or any form of clinical application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22N4O5S B608343 Kif15-IN-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[[(2S)-2-(2,4-dioxo-1H-quinazolin-3-yl)-3-methylbutanoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5S/c1-5-29-18(27)15-11(4)21-19(30-15)23-16(25)14(10(2)3)24-17(26)12-8-6-7-9-13(12)22-20(24)28/h6-10,14H,5H2,1-4H3,(H,22,28)(H,21,23,25)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTQQKICGMSZCJL-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C(C(C)C)N2C(=O)C3=CC=CC=C3NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)[C@H](C(C)C)N2C(=O)C3=CC=CC=C3NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Kif15-IN-1: A Technical Guide to its Mechanism of Action in Mitosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kif15 (Kinesin family member 15), also known as Kinesin-12 or HKLP2, is a plus-end directed motor protein that plays a crucial role in the formation and maintenance of the bipolar spindle during mitosis.[1] While not essential for spindle assembly under normal conditions, Kif15 becomes critical for this process when the function of the primary mitotic kinesin, Eg5 (KIF11), is inhibited.[2][3] This functional redundancy makes Kif15 a compelling target for anti-cancer therapies, particularly in the context of overcoming resistance to Eg5 inhibitors. Kif15-IN-1 is a small molecule inhibitor of Kif15 that has demonstrated anti-proliferative activity, making it a valuable tool for both basic research and drug development. This guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for its characterization, and a summary of its effects on mitotic progression.

Core Mechanism of Action

This compound functions as a potent and specific inhibitor of the Kif15 motor protein. Its primary mechanism of action is the competitive inhibition of ATP binding to the Kif15 motor domain. This prevents the conformational changes necessary for Kif15 to translocate along microtubules, effectively halting its motor activity.

The inhibition of Kif15 by this compound leads to a cascade of effects on the mitotic spindle. In cells reliant on Kif15 for spindle bipolarity, particularly in the presence of Eg5 inhibitors, treatment with this compound results in the collapse of the bipolar spindle into a monopolar structure. This mitotic arrest ultimately triggers apoptotic cell death in cancer cells.

Signaling and Functional Pathway

The following diagram illustrates the role of Kif15 in mitosis and the mechanism of inhibition by this compound.

References

The Impact of Kif15-IN-1 on Microtubule Dynamics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinesin family member 15 (Kif15), also known as Kinesin-12, is a plus-end directed motor protein that plays a crucial, albeit context-dependent, role in the formation and maintenance of the bipolar mitotic spindle. While dispensable for mitosis in the presence of the primary mitotic kinesin Eg5 (Kinesin-5), Kif15 becomes essential for spindle assembly and cell division when Eg5 is inhibited. This functional redundancy has positioned Kif15 as a key target for overcoming resistance to Eg5-inhibiting anti-cancer drugs. Kif15-IN-1 is a small molecule inhibitor developed to specifically target Kif15, offering a valuable tool for both basic research and therapeutic development. This technical guide provides an in-depth analysis of the effects of this compound on microtubule dynamics, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying molecular mechanisms.

Mechanism of Action of this compound

This compound acts as a potent inhibitor of Kif15's motor activity. Its primary mechanism involves arresting the Kif15 motor domain in a microtubule-bound state.[1] This "rigor-like" binding prevents the ATP hydrolysis cycle that is necessary for the conformational changes driving processive movement along the microtubule lattice. By locking Kif15 onto the microtubule, this compound effectively inhibits its ability to slide and organize microtubules within the mitotic spindle.

Quantitative Effects of this compound on Kif15 Motor Function

The inhibitory effect of this compound on Kif15's motor function has been quantified in in vitro motility assays. These assays directly visualize the movement of microtubules propelled by surface-adhered motor proteins.

ParameterValueAssay ConditionsReference
Concentration for complete inhibition of Kif15-driven microtubule gliding 60 µMIn vitro microtubule gliding assay with purified Kif15 motor protein.[1]

Table 1: Quantitative data on the inhibition of Kif15 motor activity by this compound.

It is important to note that while the effect of this compound on the motor activity of Kif15 is well-characterized, direct quantitative data on the impact of this compound on the intrinsic dynamic instability of microtubules (i.e., polymerization rate, depolymerization rate, catastrophe frequency, and rescue frequency) is not yet available in the published literature. The primary mechanism of this compound is the inhibition of the Kif15 motor, and its effects on the microtubule polymer itself are likely secondary to this action.

Experimental Protocols

Microtubule Gliding Assay

This assay is fundamental to determining the effect of inhibitors on motor protein function.

Objective: To measure the velocity of microtubule movement driven by Kif15 motors and the inhibitory effect of this compound.

Materials:

  • Purified, recombinant Kif15 motor protein

  • Taxol-stabilized, fluorescently labeled microtubules

  • Casein solution (for surface passivation)

  • Motility buffer (e.g., BRB80 buffer supplemented with ATP, an oxygen scavenging system, and taxol)

  • This compound stock solution (in DMSO)

  • Microscope slides and coverslips for creating flow chambers

  • Total Internal Reflection Fluorescence (TIRF) microscope

Procedure:

  • Flow Chamber Preparation: Construct a flow chamber by affixing a coverslip to a microscope slide with double-sided tape, creating a narrow channel.

  • Surface Passivation: Introduce a casein solution into the chamber and incubate to block non-specific protein binding.

  • Motor Adsorption: Flow in a solution of purified Kif15 motor protein and allow it to adsorb to the casein-coated surface.

  • Wash Step: Wash the chamber with motility buffer to remove unbound motors.

  • Microtubule Introduction: Introduce a solution of fluorescently labeled, taxol-stabilized microtubules into the chamber.

  • Inhibitor Addition: For inhibitor studies, the motility buffer will contain the desired concentration of this compound or DMSO as a control.

  • Imaging: Visualize microtubule movement using a TIRF microscope. Acquire time-lapse image sequences.

  • Data Analysis: Track the movement of individual microtubules over time to calculate their gliding velocity. Compare the velocities in the presence and absence of this compound to determine the inhibitory effect.

G cluster_prep Chamber Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Construct Flow Chamber p2 Passivate with Casein p1->p2 p3 Adsorb Kif15 Motors p2->p3 p4 Wash Unbound Motors p3->p4 e1 Introduce Fluorescent Microtubules p4->e1 e2 Add this compound/DMSO e1->e2 e3 Image with TIRF Microscopy e2->e3 a1 Track Microtubule Movement e3->a1 a2 Calculate Gliding Velocity a1->a2 a3 Determine Inhibitory Effect a2->a3

Workflow for a microtubule gliding assay.
In Vitro Microtubule Dynamics Assay (TIRF Microscopy)

While not yet reported for this compound, this assay would be the standard method to directly measure the effects on microtubule dynamic instability.

Objective: To quantify microtubule growth rate, shrinkage rate, catastrophe frequency, and rescue frequency in the presence of Kif15 and this compound.

Materials:

  • Purified tubulin (unlabeled and fluorescently labeled)

  • GMPCPP-stabilized microtubule "seeds"

  • Polymerization buffer (e.g., BRB80 with GTP)

  • Purified Kif15 protein

  • This compound stock solution (in DMSO)

  • TIRF microscope

Procedure:

  • Flow Chamber Preparation: Prepare a flow chamber as described for the gliding assay.

  • Seed Immobilization: Immobilize GMPCPP-stabilized microtubule seeds onto the coverslip surface.

  • Reaction Mixture: Prepare a reaction mixture containing tubulin (a mix of unlabeled and fluorescently labeled), GTP, Kif15, and this compound (or DMSO control) in polymerization buffer.

  • Initiate Dynamics: Introduce the reaction mixture into the flow chamber to initiate microtubule polymerization from the seeds.

  • Imaging: Use TIRF microscopy to acquire time-lapse images of the growing and shrinking microtubules.

  • Data Analysis: Generate kymographs (time-space plots) from the image sequences. From the kymographs, measure the slopes of growing and shrinking segments to determine rates, and identify the points of transition to calculate catastrophe and rescue frequencies.

G cluster_prep Preparation cluster_reaction Reaction cluster_acq_analysis Acquisition & Analysis p1 Prepare Flow Chamber p2 Immobilize MT Seeds p1->p2 r2 Initiate Polymerization p2->r2 r1 Prepare Reaction Mix (Tubulin, GTP, Kif15, this compound) r1->r2 a1 TIRF Time-Lapse Imaging r2->a1 a2 Generate Kymographs a1->a2 a3 Measure Dynamic Parameters a2->a3

Workflow for an in vitro microtubule dynamics assay.

Signaling Pathways and Logical Relationships

The primary role of Kif15 becomes apparent when the function of Eg5 is compromised. The following diagram illustrates the logical relationship between Eg5, Kif15, and the effect of their respective inhibitors on mitotic progression.

G Eg5 Eg5 Spindle_Bipolarity Bipolar Spindle Formation Eg5->Spindle_Bipolarity Kif15 Kif15 Kif15->Spindle_Bipolarity Compensatory Pathway Eg5_Inhibitor Eg5 Inhibitor Eg5_Inhibitor->Eg5 Kif15_IN_1 This compound Kif15_IN_1->Kif15 Mitotic_Arrest Mitotic Arrest Spindle_Bipolarity->Mitotic_Arrest Failure leads to

Role of this compound in the context of Eg5 inhibition.

Conclusion

This compound is a valuable research tool for dissecting the role of Kif15 in mitosis and for exploring its potential as a therapeutic target. Its mechanism of arresting Kif15 in a microtubule-bound state is well-established, with a clear quantitative effect on Kif15's motor activity. While the direct impact of this compound on the dynamic instability of microtubules remains to be quantified, its ability to inhibit the compensatory mechanism for Eg5 function underscores its importance in the development of novel anti-cancer strategies. The experimental protocols detailed herein provide a framework for further investigation into the nuanced effects of this and other Kif15 inhibitors on the intricate dynamics of the mitotic spindle.

References

Kif15-IN-1: A Technical Guide for Investigating Kinesin Motor Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Kif15-IN-1, a small molecule inhibitor of the mitotic kinesin Kif15 (also known as Kinesin-12 or HKLP2). Kif15 is a plus-end directed motor protein crucial for the proper formation and maintenance of the bipolar mitotic spindle, making it a compelling target in oncology.[1][2] This document details the mechanism of action of this compound, provides quantitative data on its activity, and offers detailed protocols for key biochemical and cellular assays to facilitate its use in research and drug development.

Introduction to Kif15 and the Role of this compound

Kinesin family member 15 (Kif15) plays a critical role in mitosis, working in concert with another mitotic kinesin, Eg5 (Kinesin-5), to establish and maintain the bipolar spindle.[3] Kif15 is capable of cross-linking and sliding microtubules, generating outward forces that push the spindle poles apart.[4] Notably, Kif15 can compensate for the loss of Eg5 function, a phenomenon that has been implicated in the development of resistance to Eg5-targeting cancer therapies.[4][5] This functional redundancy underscores the importance of targeting Kif15, potentially in combination with Eg5 inhibitors, as a therapeutic strategy.[5]

This compound is a valuable research tool for probing the function of Kif15. It acts by arresting the Kif15 motor in a microtubule-bound state, thereby inhibiting its motility without disrupting its ability to crosslink microtubules.[5] This mechanism of action makes this compound a potent inhibitor of Kif15-driven processes and a useful chemical probe for studying mitotic spindle dynamics.

Quantitative Data for this compound

The following tables summarize the reported in vitro and cellular activities of this compound.

Table 1: In Vitro Potency of this compound

Assay TypeParameterValueSource
Microtubule Gliding AssayIC50203 nM[3][6]
Microtubule Gliding AssayIC501.72 µM[3]

Note: The discrepancy in IC50 values may be due to different experimental conditions or recombinant protein constructs used in the respective studies.

Table 2: Cellular Activity of this compound in Breast Cancer Cell Lines

Cell LineSubtypeParameterValue (at 48h)Source
MDA-MB-231Triple-Negative Breast Cancer (TNBC)GI50Not explicitly stated, but showed concentration-dependent inhibition[7][8]
MDA-MB-231Triple-Negative Breast Cancer (TNBC)Apoptosis (Early + Late)~80% at GI50 dose[8]
MCF7Estrogen Receptor-Positive (ER+)GI50Not explicitly stated, but showed concentration-dependent inhibition[7][8]

Signaling Pathways and Experimental Workflows

Kif15 and Eg5 in Mitotic Spindle Assembly

The formation of a bipolar mitotic spindle is essential for accurate chromosome segregation. This process is driven by the coordinated action of multiple motor proteins. The diagram below illustrates the redundant roles of Kif15 and Eg5 in this pathway and the points of inhibition by their respective inhibitors.

Kif15_Eg5_Pathway cluster_mitosis Mitotic Spindle Assembly cluster_motors Key Motor Proteins cluster_inhibitors Inhibitors Prophase Prophase Metaphase Metaphase Prophase->Metaphase Spindle Formation Anaphase Anaphase Metaphase->Anaphase Chromosome Segregation Eg5 Eg5 Spindle_Pole_Separation Spindle_Pole_Separation Eg5->Spindle_Pole_Separation Outward Force Kif15 Kif15 Kif15->Spindle_Pole_Separation Outward Force Eg5_Inhibitor Eg5 Inhibitor (e.g., Ispinesib) Kif15->Eg5_Inhibitor Compensatory Pathway Dynein Dynein Dynein->Spindle_Pole_Separation Inward Force Spindle_Pole_Separation->Metaphase Eg5_Inhibitor->Eg5 Kif15_IN_1 This compound Kif15_IN_1->Kif15 MT_Gliding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A 1. Prepare Flow Chamber C 3. Coat Chamber with Anti-His Antibody A->C B 2. Polymerize & Stabilize Fluorescent Microtubules F 6. Add Microtubules and this compound B->F D 4. Block with Casein C->D E 5. Add His-tagged Kif15 Motor D->E E->F G 7. Add ATP to Initiate Motility F->G H 8. Image with TIRF Microscopy G->H I 9. Track Microtubule Movement H->I J 10. Calculate Velocity and Determine IC50 I->J MTT_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay_procedure MTT Assay cluster_data_analysis Data Analysis A 1. Seed Cells in 96-well Plate B 2. Treat with varying concentrations of This compound A->B C 3. Incubate for Desired Time (e.g., 24, 48h) B->C D 4. Add MTT Reagent to each well C->D E 5. Incubate to allow formazan formation D->E F 6. Solubilize formazan crystals with DMSO E->F G 7. Measure Absorbance at ~570 nm F->G H 8. Calculate Cell Viability and determine GI50 G->H

References

An In-depth Technical Guide to the Role of Kif15 in Spindle Assembly

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The formation of a bipolar mitotic spindle is paramount for accurate chromosome segregation during cell division. While the kinesin-5 motor Eg5 is a primary driver of this process, the kinesin-12 motor, Kif15 (also known as HKLP2), plays a crucial, partially redundant role.[1] Kif15 is essential for maintaining spindle bipolarity, particularly when Eg5 function is compromised, making it a key factor in the development of resistance to Eg5-targeting cancer chemotherapeutics.[2][3] This guide provides a comprehensive overview of Kif15's mechanism, regulation, and interaction with key partners like TPX2, PRC1, and KBP. We present quantitative data on its motor properties, detail essential experimental protocols for its study, and illustrate its regulatory and functional pathways. Understanding the multifaceted role of Kif15 is critical for developing next-generation antimitotic therapies, particularly combination strategies that co-target Eg5 and Kif15 to overcome therapeutic resistance.[4]

Core Function of Kif15 in Mitosis

Kif15 is a plus-end-directed molecular motor that contributes to the outward forces necessary for separating spindle poles and maintaining the bipolar structure of the mitotic spindle.[5] Its function, however, is context-dependent.

A Redundant yet Critical Partnership with Eg5

In most human cells, the kinesin-5 motor Eg5 is the dominant force generator for establishing the bipolar spindle.[1][6] Kif15's role is often described as redundant, as it is not essential for spindle bipolarity when Eg5 is fully active.[6][7] However, this redundancy is a linchpin for cell survival under stress. When Eg5 is partially or fully inhibited, Kif15 becomes indispensable for both spindle assembly and maintenance.[6][7] Overexpression of Kif15 can fully compensate for the loss of Eg5 activity, enabling cells to divide and fostering resistance to Eg5-inhibiting drugs.[7][8][9] This functional overlap has positioned Kif15 as a critical target in oncology to circumvent drug resistance.[8][10]

Mechanism of Action: From K-fibers to Antiparallel Microtubules

Kif15 generates force by crosslinking and sliding microtubules.[7][11] The specific microtubules it acts upon appear to differ based on the cellular context.

  • Under Normal Conditions: In unperturbed mitotic cells, Kif15 predominantly localizes to kinetochore-fibers (K-fibers) and regulates their length. This activity can actually antagonize the pole-separating forces generated by Eg5.[12]

  • Under Eg5 Inhibition: When Eg5 function is lost, Kif15 relocalizes to non-kinetochore, antiparallel microtubules in the spindle midzone.[12] Here, it functions more like Eg5, sliding these microtubules apart to drive centrosome separation and maintain spindle bipolarity.[6][7] This functional switch is a key mechanism behind Kif15-mediated resistance to Eg5 inhibitors.

Regulation of Kif15 Activity

The localization, activity, and function of Kif15 are tightly controlled by a network of interacting proteins and post-translational modifications.

Key Interaction Partners
  • TPX2 (Targeting Protein for Xklp2): This microtubule-associated protein is essential for localizing Kif15 to spindle microtubules immediately following nuclear envelope breakdown.[6][13] The interaction is critical for Kif15's function; in the absence of TPX2, Kif15 cannot efficiently contribute to spindle assembly.[6][7] The C-terminal domain of TPX2, in particular, regulates Kif15's localization and motility.[14]

  • PRC1 (Protein Regulator of Cytokinesis 1): PRC1 is a crosslinking protein that preferentially bundles antiparallel microtubules. It facilitates Kif15's function by stabilizing the very microtubule overlaps where Kif15 must act to generate sliding forces.[8][9] This is especially important in cells that rely on Kif15 for spindle assembly after Eg5 inhibition.[8]

  • KBP (Kinesin-Binding Protein): KBP is a mitosis-specific interaction partner of Kif15.[5][15] It plays a crucial role in localizing Kif15 to the spindle equator and is required for the proper alignment of chromosomes at the metaphase plate.[5][13] Mechanistically, KBP can remodel the Kif15 motor domain to prevent it from binding to microtubules, suggesting it acts as a negative regulator to ensure Kif15 is active only in the correct location.[16][17]

Signaling and Post-Translational Control

In cancer cells, Kif15's role extends beyond mitosis to include the promotion of cell proliferation and migration. This is often mediated through established signaling pathways.

  • MEK/ERK Pathway: Kif15 has been shown to promote pancreatic cancer cell proliferation by activating the MEK/ERK signaling pathway, leading to the upregulation of cell cycle proteins like cyclin D1.[18]

  • PI3K/AKT Pathway: In breast cancer, Kif15 knockdown inhibits the expression of phosphorylated AKT, suggesting Kif15 may function as an oncogene by promoting pro-survival signaling.[19]

  • Acetylation and Phosphorylation: The activity of Kif15 is also regulated by post-translational modifications. SIRT1-mediated acetylation of Kif15 is essential for its subsequent phosphorylation, a key step in activating its motor function to promote focal adhesion disassembly and cancer cell migration.[20]

Quantitative Data on Kif15 Function

The biophysical and cellular properties of Kif15 have been quantified through various assays, providing a basis for comparison with other motor proteins and for understanding its cellular impact.

ParameterValueExperimental ContextSource
Stall Force ~6 pNSingle-molecule optical trap experiments under hindering loads.[1]
Unloaded Velocity Up to 6-fold faster than Eg5Single-molecule optical trapping and microtubule gliding assays.[4]
Processivity < ~10 stepsUnder hindering loads in single-molecule experiments. Significantly less processive than Eg5.[1][4]
ATP Binding Rate 5.6 ± 0.3 μM⁻¹s⁻¹Pre-steady-state kinetics.[21]
ATP Hydrolysis Rate (k_cat_) 45 ± 1 s⁻¹Steady-state microtubule-stimulated ATPase assay.[21]
Microtubule Affinity (K_m,MT_) 0.23 ± 0.02 μMSteady-state microtubule-stimulated ATPase assay.[21]

Table 1: Single-Molecule Mechanics and Kinetic Parameters of Kif15. This table summarizes key biophysical and enzymatic properties of the Kif15 motor.

ConditionKif15-IN-1 Conc.Eg5 Inhibitor (Ispinesib) Conc.MT Gliding VelocitySource
Kif15 Only0 µMN/ANormalized to 100%[4]
Kif15 Only60 µMN/A~0% (Motility eliminated)[4]
Eg5 OnlyN/A0 µMNormalized to 100%[4]
Eg5 OnlyN/A1 µM~0% (Motility eliminated)[4]
Kif15 + Eg5 Admixture60 µM0 µMReduced, but not eliminated[4]
Kif15 + Eg5 Admixture0 µM1 µMReduced, but not eliminated[4]
Kif15 + Eg5 Admixture60 µM1 µM~0% (Motility eliminated)[4]

Table 2: Effects of Kif15 and Eg5 Inhibitors on Microtubule Gliding. This data highlights the functional redundancy of the motors; motility only ceases when both are inhibited.[4]

AssayCell LineConditionObservationSource
Cell Proliferation HeLa20 µM this compound + 1 nM IspinesibSynergistic reduction in cell viability[4]
Cell Proliferation MDA-MB231 (TNBC)This compound (GI50 dose)Anti-proliferative effect, suppression of migration[22]
Apoptosis U87 MG (Glioma)shRNA knockdown of KIF15Significant increase in apoptotic cells[23]
Cell Cycle U87 MG (Glioma)shRNA knockdown of KIF15Cell cycle arrest in G2 phase[23]
Prometaphase Duration HeLasiRNA knockdown of Kif15/KBPDelayed prometaphase with misaligned chromosomes[5]

Table 3: Cellular Consequences of Kif15 Inhibition or Depletion. This table summarizes the cellular phenotypes resulting from the loss of Kif15 function, underscoring its importance in cell cycle progression and survival.

Key Experimental Protocols

Co-Immunoprecipitation of Kif15 and KBP

This protocol is used to verify the mitosis-specific interaction between Kif15 and its regulatory partner, KBP.[15][24]

  • Cell Culture and Synchronization: Culture HEK293T or HeLa cells. For mitotic arrest, treat cells with nocodazole (100 ng/mL) for 16-18 hours. For interphase controls, collect unsynchronized cells.

  • Cell Lysis: Harvest and wash cells with PBS. Lyse cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

  • Immunoprecipitation: Pre-clear the lysate with Protein A/G agarose beads. Incubate the pre-cleared lysate with an anti-Kif15 antibody (or anti-Flag for tagged Kif15) overnight at 4°C.

  • Capture and Washing: Add fresh Protein A/G beads to capture the antibody-protein complexes. Pellet the beads by centrifugation and wash 3-5 times with lysis buffer to remove non-specific binders.

  • Elution and Analysis: Elute the bound proteins by boiling in SDS-PAGE sample buffer. Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against Kif15 and KBP, followed by HRP-conjugated secondary antibodies. Detect proteins using an enhanced chemiluminescence (ECL) system. A band for KBP should appear in the mitotic sample immunoprecipitated for Kif15, but not in the interphase sample.[24]

In Vitro Microtubule Gliding Assay

This assay measures the ability of motor proteins to move microtubules along a glass surface, allowing for the characterization of inhibitors.[4][25]

  • Flow Cell Preparation: Construct a flow cell using a glass slide and a coverslip.

  • Motor Immobilization: Introduce a solution of Kif15 and/or Eg5 motors into the flow cell and incubate to allow them to adsorb to the glass surface. Block any remaining open surface area with a blocking protein like casein.

  • Microtubule Introduction: Introduce a solution of fluorescently labeled, taxol-stabilized microtubules into the flow cell.

  • Motility Initiation and Imaging: Initiate motor activity by flowing in motility buffer containing ATP and an oxygen-scavenging system. If testing inhibitors (e.g., this compound, Ispinesib), include them in this buffer.

  • Data Acquisition and Analysis: Record time-lapse movies of the moving microtubules using total internal reflection fluorescence (TIRF) microscopy. Track the microtubules using appropriate software (e.g., ImageJ with MTrackJ) to determine their gliding velocities.

Cell Viability Assay for Drug Synergy

This protocol assesses the combined effect of Kif15 and Eg5 inhibitors on cancer cell proliferation.[4]

  • Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Drug Treatment: Prepare a dose-response matrix of a Kif15 inhibitor (e.g., this compound) and an Eg5 inhibitor (e.g., Ispinesib or Filanesib). Treat the cells with the drugs in combination or as single agents. Include a DMSO-only control.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Viability Measurement: Quantify cell viability. This can be done using reagents like MTT, which measures metabolic activity, or by using a cell line expressing a fluorescent protein (e.g., mCherry) and measuring total fluorescence.[4]

  • Synergy Analysis: Analyze the dose-response data using a synergy model, such as the Bliss independence model, to determine if the drug combination has a greater-than-additive effect on reducing cell viability.[4]

Visualizing Kif15 Pathways and Workflows

The following diagrams illustrate the key relationships and processes involving Kif15.

Kif15_Function cluster_0 Normal Mitosis cluster_1 Eg5 Inhibition cluster_2 Key Regulators Eg5 Eg5 Active Bipolar_Spindle_Normal Bipolar Spindle Assembly Eg5->Bipolar_Spindle_Normal Primary Driver Kif15_Normal Kif15 Kif15_Role_Normal Antagonizes Pole Separation (Acts on K-Fibers) Kif15_Normal->Kif15_Role_Normal Kif15_Role_Normal->Bipolar_Spindle_Normal Supporting Role Eg5i Eg5 Inhibited Bipolar_Spindle_Rescue Bipolar Spindle Assembly Eg5i->Bipolar_Spindle_Rescue Blocked Kif15_Rescues Kif15 Kif15_Role_Rescue Drives Pole Separation (Acts on Antiparallel MTs) Kif15_Rescues->Kif15_Role_Rescue Kif15_Role_Rescue->Bipolar_Spindle_Rescue Essential Driver TPX2 TPX2 TPX2->Kif15_Normal Localizes to Spindle TPX2->Kif15_Rescues Localizes to Spindle PRC1 PRC1 PRC1->Kif15_Role_Rescue Stabilizes MTs KBP KBP KBP->Kif15_Normal Regulates at Equator

Figure 1: Logical diagram showing the context-dependent role of Kif15 in spindle assembly.

Kif15_Workflow cluster_invivo In Vivo Validation biochem Biochemical Assays (ATPase, MT Binding) gliding MT Gliding Assay optical_trap Single-Molecule Optical Trapping viability Cell Viability Assays (Single Agent & Combo) optical_trap->viability Confirm Cellular Effect morphology Spindle Morphology (Immunofluorescence) live_cell Chromosome Alignment (Live-Cell Imaging) xenograft Xenograft Tumor Model live_cell->xenograft Test Therapeutic Efficacy conclusion Conclusion xenograft->conclusion Validate as Dual Target Strategy hypothesis Hypothesis: Targeting Kif15 overcomes resistance to Eg5 inhibitors hypothesis->biochem Characterize Motor Inhibition

Figure 2: Experimental workflow for validating Kif15 as a therapeutic drug target.

Kif15_Signaling Kif15 Kif15 Upregulation (e.g., in Pancreatic Cancer) MEK p-MEK Kif15->MEK Activates ERK p-ERK MEK->ERK Cyclins Cyclin D1 / CDK2 Upregulation ERK->Cyclins pRB p-RB Cyclins->pRB Transition G1/S Phase Transition pRB->Transition Proliferation Increased Cell Proliferation Transition->Proliferation Inhibitor MEK/ERK Inhibitors (e.g., PD98059) Inhibitor->MEK Blocks

Figure 3: Kif15-mediated activation of the MEK/ERK signaling pathway in cancer proliferation.

References

Preliminary Research on Kif15-IN-1 in Cellular Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinesin family member 15 (KIF15) is a plus-end-directed motor protein that plays a crucial role in the formation and maintenance of the bipolar spindle during mitosis.[1][2] While the highly conserved kinesin Eg5 is the primary driver of centrosome separation, KIF15 provides a redundant function, becoming essential for spindle bipolarity when Eg5 is inhibited.[2][3] This redundancy has been implicated in the development of resistance to Eg5-targeting cancer therapies.[4] Kif15-IN-1 is a small molecule inhibitor of KIF15 that arrests the motor protein in a microtubule-bound state, thereby inhibiting its motility without disrupting its ability to crosslink microtubules.[5] This technical guide provides a comprehensive overview of the preliminary research on this compound in various cellular models, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.

Data Presentation

In Vitro Inhibition of KIF15 Activity
Assay TypeParameterValueCell Line/SystemReference
Microtubule-Gliding AssayIC501.72 µMIn vitro[6]
Microtubule-Gliding AssayIC50203 nMIn vitro[7][8]
Cellular Proliferation and Viability
Cell LineParameterValue (µM)Exposure TimeReference
MDA-MB-231 (Triple-Negative Breast Cancer)GI5085.94 ± 4.7524 hours[1]
MDA-MB-231 (Triple-Negative Breast Cancer)GI5057.95 ± 3.9948 hours[1]
MCF7 (ER+ Breast Cancer)GI50Not explicitly stated, but cytotoxic effects observed24 and 48 hours[1]
HeLa (Cervical Cancer)-Drug synergy observed at 20 µM this compound with 1 nM Eg5 inhibitor72 hours[9][10]
Effects on Spindle Morphology
Cell LineTreatmentEffectQuantitative MeasurementReference
RPE-1 (Retinal Pigment Epithelial)25 µM this compoundShorter spindles9.9 µm ± 0.3 µm (vs. 11.4 µm ± 0.2 µm in DMSO)[8]
KIRC-1 (K5I-resistant RPE-1)25 µM this compoundIncreased monopolar spindles84% monopolar (vs. 43% in DMSO)[8]
Mouse OocytesThis compoundNo significant effect on spindle morphology91.28 ± 0.28% normal spindles (vs. 95.18 ± 3.37% in control)[11]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures and is suitable for assessing the effect of this compound on the viability of adherent cancer cell lines.[12][13][14][15]

Materials:

  • 96-well microplates

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend cells in complete medium.

    • Determine cell concentration using a hemocytometer or automated cell counter.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete dissolution.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the GI50/IC50 value.

Immunofluorescence for Spindle Morphology

This protocol provides a general framework for visualizing the mitotic spindle and the localization of KIF15 in cells treated with this compound.[16]

Materials:

  • Glass coverslips in a multi-well plate

  • Complete cell culture medium

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (Permeabilization buffer)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies (e.g., anti-α-tubulin, anti-KIF15)

  • Fluorophore-conjugated secondary antibodies

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells onto glass coverslips in a multi-well plate and allow them to adhere.

    • Treat the cells with the desired concentration of this compound for the appropriate duration.

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Blocking and Antibody Incubation:

    • Block the cells with blocking buffer for 1 hour at room temperature.

    • Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate the cells with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Staining and Mounting:

    • Stain the nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips onto glass slides using antifade mounting medium.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope with appropriate filters.

    • Capture images and analyze spindle morphology, length, and KIF15 localization.

RT-qPCR for KIF15 Gene Expression

This protocol is for quantifying the mRNA expression levels of KIF15 in cells treated with this compound.[17]

Materials:

  • Treated and untreated cells

  • RNA extraction kit (e.g., TRIzol)

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for KIF15 and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction:

    • Lyse the cells and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.

    • Assess RNA quality and quantity using a spectrophotometer.

  • Reverse Transcription:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit following the manufacturer's instructions.

  • qPCR:

    • Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for KIF15 or the housekeeping gene, and cDNA.

    • Run the qPCR reaction in a qPCR instrument using a standard thermal cycling protocol.

  • Data Analysis:

    • Determine the Ct (cycle threshold) values for KIF15 and the housekeeping gene in both treated and untreated samples.

    • Calculate the relative expression of KIF15 using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the untreated control.

Mandatory Visualizations

Signaling and Functional Pathways

KIF15_Mitotic_Pathway cluster_mitosis Mitosis cluster_motors Kinesin Motors cluster_regulation Regulation cluster_inhibitors Inhibitors Prophase Prophase Eg5 Eg5 Prophase->Eg5 Prometaphase Prometaphase Metaphase Metaphase Anaphase Anaphase Eg5->Prometaphase centrosome separation Kif15 Kif15 Kif15->Metaphase maintains spindle bipolarity TPX2 TPX2 TPX2->Kif15 interacts with Eg5_Inhibitor Eg5 Inhibitor Eg5_Inhibitor->Eg5 Eg5_Inhibitor->Kif15 Kif15 becomes essential Kif15_IN_1 This compound Kif15_IN_1->Kif15

Caption: KIF15's role in mitosis and its interplay with Eg5.

Experimental Workflow: Cell Viability Assessment

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound (serial dilutions) B->C D Incubate for 24/48/72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Remove medium, add DMSO F->G H Read absorbance at 570nm G->H I Calculate % viability and GI50 H->I

Caption: Workflow for determining cell viability using an MTT assay.

Logical Relationship: Synergy with Eg5 Inhibitors

Synergy_Logic Eg5_Inhibitor Eg5 Inhibitor Cell_Proliferation Cancer Cell Proliferation Eg5_Inhibitor->Cell_Proliferation inhibits Synergistic_Inhibition Synergistic Inhibition Eg5_Inhibitor->Synergistic_Inhibition Kif15_IN_1 This compound Kif15_IN_1->Cell_Proliferation inhibits Kif15_IN_1->Synergistic_Inhibition Synergistic_Inhibition->Cell_Proliferation strongly inhibits

Caption: Synergistic inhibition of cancer cell proliferation.

References

Methodological & Application

Application Notes and Protocols for Kif15-IN-1 in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Kif15-IN-1, a potent and specific inhibitor of the mitotic kinesin Kif15 (also known as Kinesin-12 or HKLP2), in live-cell imaging studies. This document outlines the mechanism of action, provides detailed experimental protocols, presents quantitative data, and visualizes relevant cellular pathways to facilitate your research into mitotic spindle dynamics and for the development of novel anti-cancer therapeutics.

Introduction to this compound

Kif15 is a plus-end directed motor protein that plays a crucial role in the formation and maintenance of the bipolar mitotic spindle.[1][2] It functions redundantly with the major mitotic kinesin Eg5 (KIF11), and its inhibition has emerged as a promising strategy to overcome resistance to Eg5 inhibitors in cancer therapy.[3] this compound is a small molecule inhibitor that arrests the Kif15 motor in a microtubule-bound state, thereby disrupting its function in spindle assembly and maintenance.[1] This leads to mitotic arrest and can induce apoptosis in cancer cells, making it a valuable tool for both basic research and drug development.[2][4]

Chemical Properties of this compound
PropertyValue
CAS Number 672926-32-8
Molecular Formula C₂₀H₂₂N₄O₅S
Molecular Weight 430.48 g/mol
Solubility Insoluble in H₂O; Soluble in DMSO (80 mg/mL); Soluble in Ethanol (≥19.2 mg/mL)[1][5]
Storage Store powder at -20°C for up to 3 years. Store solutions in DMSO at -80°C for up to 1 year.[5][6]

Key Applications in Live-Cell Imaging

  • Monitoring Mitotic Arrest: Visualize and quantify the induction of mitotic arrest in real-time upon this compound treatment.

  • Analyzing Spindle Dynamics: Observe defects in spindle formation, such as the collapse of bipolar spindles into monopolar structures, a characteristic phenotype of kinesin motor inhibition.

  • Investigating Cell Fate: Track the long-term consequences of Kif15 inhibition, including apoptosis, cell cycle arrest in a tetraploid state, or mitotic slippage.[7][8]

  • Synergistic Drug Studies: Evaluate the combined effects of this compound and other anti-mitotic agents, such as Eg5 inhibitors, on cancer cell proliferation and survival.[3]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the effects of Kif15 inhibition.

Table 1: In Vitro Inhibitory Activity of this compound

AssayOrganismParameterValueReference
Microtubule Gliding AssayHumanIC₅₀2.5 ± 0.3 µM[3]
Microtubule Gliding AssayHumanIC₅₀203 nM[5]

Note: The discrepancy in IC₅₀ values may be due to different experimental conditions and protein constructs used in the assays.

Table 2: Effects of Kif15 Depletion on Mitotic Timing in HeLa Cells (as a proxy for this compound effects)

ConditionPrometaphase Duration (minutes, mean ± SD)Reference
Control55.7 ± 37.1[9]
Kif15 Silenced100.1 ± 48.6[9]

Signaling Pathways and Experimental Workflows

To understand the context of this compound's action, it is essential to visualize the cellular pathways in which Kif15 is involved and the experimental workflow for its use in live-cell imaging.

Kif15_Signaling_Pathway Kif15 Signaling and Interactions in Mitosis cluster_mitosis Mitotic Progression cluster_kif15_complex Kif15 Complex cluster_downstream Downstream Effects Spindle_Assembly Bipolar Spindle Assembly Chromosome_Alignment Chromosome Alignment Spindle_Assembly->Chromosome_Alignment Anaphase Anaphase Chromosome_Alignment->Anaphase Kif15 Kif15 Kif15->Spindle_Assembly Maintains Bipolarity MEK_ERK MEK/ERK Pathway Kif15->MEK_ERK Activates TPX2 TPX2 TPX2->Kif15 Localizes to Spindle KBP KBP KBP->Kif15 Interacts in Mitosis Cell_Proliferation Cell Proliferation MEK_ERK->Cell_Proliferation Promotes Kif15_IN_1 This compound Kif15_IN_1->Kif15 Inhibits

Caption: Kif15 interacts with TPX2 and KBP to regulate spindle dynamics and influences the MEK/ERK pathway.

Live_Cell_Imaging_Workflow Live-Cell Imaging Workflow with this compound cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture 1. Seed cells on imaging dish (e.g., HeLa, U2OS) Fluorescent_Labeling 2. Label cellular structures (e.g., H2B-GFP for chromosomes, SiR-Tubulin for microtubules) Cell_Culture->Fluorescent_Labeling Drug_Addition 4. Add this compound to media at desired concentration Fluorescent_Labeling->Drug_Addition Stock_Solution 3. Prepare this compound stock solution (e.g., 10 mM in DMSO) Stock_Solution->Drug_Addition Imaging_Setup 5. Place dish on environmentally controlled microscope stage (37°C, 5% CO₂) Drug_Addition->Imaging_Setup Time_Lapse 6. Acquire time-lapse images (e.g., every 5-15 minutes for 24-48 hours) Imaging_Setup->Time_Lapse Image_Processing 7. Process and analyze images Time_Lapse->Image_Processing Quantification 8. Quantify mitotic phenotypes: - Mitotic arrest duration - Spindle morphology - Cell fate Image_Processing->Quantification

Caption: A generalized workflow for conducting live-cell imaging experiments using this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening.

  • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in DMSO. For example, to make 1 mL of a 10 mM stock solution, dissolve 0.4305 mg of this compound in 1 mL of DMSO.

  • Vortex briefly to ensure complete dissolution. Sonication may be used if necessary.[5]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C.

Protocol 2: Live-Cell Imaging of Mitotic Arrest

This protocol is adapted from methodologies used for other kinesin inhibitors and is suitable for cell lines such as HeLa or U2OS.[7][10]

Materials:

  • HeLa or U2OS cells stably expressing a fluorescent marker for chromosomes (e.g., H2B-GFP) or microtubules (e.g., GFP-α-tubulin).

  • Glass-bottom imaging dishes or plates.

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • Live-cell imaging medium (CO₂-independent medium is recommended for long-term imaging without a stage-top incubator).

  • This compound stock solution (10 mM in DMSO).

  • A live-cell imaging microscope system equipped with an environmental chamber (37°C, 5% CO₂), and appropriate filter sets for the chosen fluorescent proteins.

Procedure:

Day 1: Cell Seeding

  • Seed the cells onto the glass-bottom imaging dishes at a density that will result in 50-70% confluency at the time of imaging. This allows for the observation of individual cells without excessive cell-cell contact.

Day 2: Drug Treatment and Imaging

  • Allow the cells to adhere and grow for 24 hours.

  • Prepare the desired final concentration of this compound by diluting the 10 mM stock solution in pre-warmed complete culture medium. A final concentration range of 1-20 µM can be used as a starting point, with a DMSO concentration not exceeding 0.1%. A dose-response experiment is recommended to determine the optimal concentration for your cell line.

  • Gently replace the existing medium in the imaging dish with the medium containing this compound. Include a vehicle control (DMSO only) dish.

  • Place the imaging dish on the microscope stage within the environmental chamber and allow it to equilibrate for at least 30 minutes.

  • Set up the time-lapse imaging parameters. For observing mitotic events, an imaging interval of 5-15 minutes is typically sufficient. Use the lowest possible laser power and exposure time to minimize phototoxicity.

  • Acquire images for 24-48 hours to observe the immediate effects on mitosis and subsequent cell fates.

Data Analysis:

  • Manually or automatically track individual cells through the time-lapse series.

  • Quantify the duration of mitosis (from nuclear envelope breakdown to anaphase onset or mitotic exit).

  • Score the percentage of cells that arrest in mitosis and for how long.

  • Characterize the spindle morphology in arrested cells (e.g., monopolar, bipolar).

  • Determine the ultimate fate of the arrested cells (e.g., apoptosis, mitotic slippage, cell death in mitosis).

Concluding Remarks

This compound is a powerful tool for investigating the role of Kif15 in mitosis and for exploring its potential as a therapeutic target. The protocols and data provided here offer a solid foundation for designing and executing live-cell imaging experiments. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental questions to achieve the most robust and informative results.

References

Kif15-IN-1: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and essential data for the use of Kif15-IN-1, a potent and specific inhibitor of the mitotic kinesin Kif15 (also known as Kinesin-12 or HKLP2). Kif15 is a crucial protein involved in the formation and maintenance of the bipolar spindle during mitosis. Its inhibition offers a promising therapeutic strategy for cellular proliferative diseases, including cancer.

Chemical Properties and Solubility

This compound is a small molecule inhibitor with the following properties:

PropertyValueReference
Molecular Formula C₂₀H₂₂N₄O₅S[1]
Molecular Weight 430.48 g/mol [2]
Appearance White to off-white solid[2]
CAS Number 672926-32-8[2]
Solubility Data

This compound exhibits limited solubility in aqueous solutions but is readily soluble in organic solvents, particularly dimethyl sulfoxide (DMSO). For experimental use, it is recommended to prepare a concentrated stock solution in DMSO.

SolventSolubilityNotesReference
DMSO ≥ 100 mg/mL (232.30 mM)Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can affect solubility. Sonication may aid dissolution.[2][3]
Water < 0.1 mg/mLPractically insoluble.[4]
Ethanol Not specifiedData not readily available. DMSO is the preferred solvent.
Preparation of Stock and Working Solutions

Stock Solution (e.g., 20 mM in DMSO): A 20 mM stock solution can be prepared by dissolving the compound in 100% DMSO.[5] For other concentrations, use the following table for guidance:

Desired Stock ConcentrationMass of this compound (1 mg)Mass of this compound (5 mg)Mass of this compound (10 mg)
1 mM 2.3230 mL11.6149 mL23.2299 mL
5 mM 0.4646 mL2.3230 mL4.6460 mL
10 mM 0.2323 mL1.1615 mL2.3230 mL
20 mM 0.1161 mL0.5807 mL1.1615 mL

Working Solutions: To prepare working solutions for cell-based assays, the DMSO stock solution should be serially diluted in the desired cell culture medium.[4] To avoid precipitation, it is recommended to first dilute the stock in a small volume of medium, vortex, and then add it to the final volume. The final concentration of DMSO in the culture medium should be kept low (typically <0.5%) to minimize solvent-induced toxicity. Pre-warming the stock solution and culture medium to 37°C before dilution can also help prevent precipitation.[4]

In Vivo Formulations: For animal studies, this compound can be formulated in vehicles such as:

  • 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline: Soluble at ≥ 2.5 mg/mL.[2]

  • 10% DMSO, 90% Corn Oil: Soluble at ≥ 2.5 mg/mL.[2]

Storage and Stability
  • Solid Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[2]

  • DMSO Stock Solution: Aliquot and store at -80°C for up to 2 years or at -20°C for up to 1 year.[2] Avoid repeated freeze-thaw cycles.

Mechanism of Action and Signaling Pathway

Kif15 is a plus-end directed motor protein that plays a critical role in mitosis. It localizes to the mitotic spindle and is involved in establishing and maintaining spindle bipolarity, partly through its ability to generate outward forces that separate spindle poles.[2][6] Kif15 function becomes particularly important for cell survival when the primary mitotic kinesin, Eg5 (KIF11), is inhibited.[7]

This compound is an ATP-competitive inhibitor of Kif15.[4] By binding to the motor domain, it prevents ATP hydrolysis and locks Kif15 in a microtubule-bound state, thereby inhibiting its motor activity.[2] This leads to defects in spindle formation, chromosome misalignment, mitotic arrest, and ultimately, apoptosis in proliferating cells.[5][8]

Kif15_Signaling_Pathway Kif15 Signaling Pathway in Mitosis and Inhibition by this compound cluster_mitosis Mitosis cluster_inhibition Inhibition Kif15 Kif15 Microtubules Microtubules Kif15->Microtubules binds & moves along Inhibited_Kif15 Inhibited Kif15 (MT-bound) Kif15->Inhibited_Kif15 Spindle_Pole_Separation Spindle Pole Separation Microtubules->Spindle_Pole_Separation outward force Bipolar_Spindle Bipolar Spindle Formation Spindle_Pole_Separation->Bipolar_Spindle Chromosome_Alignment Chromosome Alignment Bipolar_Spindle->Chromosome_Alignment Cell_Division Successful Cell Division Chromosome_Alignment->Cell_Division Kif15_IN_1 This compound Kif15_IN_1->Kif15 inhibits Mitotic_Arrest Mitotic Arrest Inhibited_Kif15->Mitotic_Arrest leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Kif15 pathway in mitosis and its inhibition.

Experimental Protocols

The following are detailed protocols for common experiments involving this compound.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

MTT_Assay_Workflow MTT Cell Viability Assay Workflow Start Start Seed_Cells 1. Seed cells in a 96-well plate (e.g., 1x10^4 cells/well) Start->Seed_Cells Incubate_24h 2. Incubate for 24 hours Seed_Cells->Incubate_24h Treat_Cells 3. Treat with this compound (various concentrations) Incubate_24h->Treat_Cells Incubate_48_72h 4. Incubate for 48-72 hours Treat_Cells->Incubate_48_72h Add_MTT 5. Add MTT solution (e.g., 2 mg/mL) Incubate_48_72h->Add_MTT Incubate_1_5h 6. Incubate for 1.5 hours at 37°C Add_MTT->Incubate_1_5h Solubilize 7. Solubilize formazan crystals (add DMSO) Incubate_1_5h->Solubilize Incubate_15min 8. Incubate for 15 minutes with shaking Solubilize->Incubate_15min Read_Absorbance 9. Read absorbance at 492 nm Incubate_15min->Read_Absorbance End End Read_Absorbance->End

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, MCF7, HeLa)

  • Complete cell culture medium

  • 96-well plates

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 2 mg/mL in PBS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium.[9]

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium from a DMSO stock solution.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions (or medium with DMSO as a vehicle control) to the respective wells.

  • Incubate the plate for an additional 48 to 72 hours.[10]

  • After the incubation period, remove the medium and add 28 µL of MTT solution (2 mg/mL) to each well.[9]

  • Incubate the plate for 1.5 hours at 37°C.[9]

  • Carefully remove the MTT solution.

  • Add 130 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Incubate the plate for 15 minutes at 37°C with gentle shaking.[9]

  • Measure the absorbance at a wavelength of 492 nm using a microplate reader.[9]

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection by Fluorescence Microscopy (Acridine Orange/Ethidium Bromide Staining)

This method allows for the visualization and quantification of apoptotic cells.

Materials:

  • Cells treated with this compound or vehicle control

  • PBS

  • Trypsin-EDTA

  • Acridine Orange/Ethidium Bromide (AO/EB) staining solution (100 µg/mL AO and 100 µg/mL EB in PBS)

  • Fluorescence microscope

Procedure:

  • Seed 2.5 x 10⁴ cells in a 24-well plate and treat with the desired concentration of this compound (e.g., GI₅₀ dose) or vehicle (DMSO) for 48 hours.[11]

  • Harvest the cells by trypsinization and wash with PBS.[11]

  • Resuspend the cell pellet in a small volume of PBS.

  • Mix 9 µL of the cell suspension with 1 µL of AO/EB staining solution.[11]

  • Place a small volume of the stained cell suspension on a microscope slide and cover with a coverslip.

  • Immediately visualize the cells under a fluorescence microscope.

    • Viable cells: Green nucleus with intact structure.

    • Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.

    • Late apoptotic cells: Orange to red nucleus with chromatin condensation or fragmentation.

    • Necrotic cells: Uniformly orange to red nucleus.

  • Count at least 200 cells per sample and calculate the percentage of apoptotic cells.

Immunofluorescence Staining of Mitotic Spindles

This protocol is for visualizing the effects of this compound on the mitotic spindle.

Materials:

  • Cells grown on coverslips

  • This compound

  • Paraformaldehyde (PFA) or ice-cold methanol

  • PBS

  • Triton X-100

  • Blocking solution (e.g., 1% BSA in PBST)

  • Primary antibody (e.g., anti-α-tubulin)

  • Fluorescently-labeled secondary antibody

  • DAPI or Hoechst stain

  • Mounting medium

  • Confocal or fluorescence microscope

Procedure:

  • Seed cells on sterile coverslips in a culture dish and allow them to adhere.

  • Treat the cells with this compound (e.g., 25 µM for 24 hours) or vehicle control.[12]

  • Fix the cells by incubating with 4% PFA in PBS for 10-20 minutes at room temperature, or with ice-cold methanol for 10 minutes at -20°C.

  • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes (if PFA-fixed).

  • Wash three times with PBS.

  • Block non-specific antibody binding by incubating with blocking solution for 1 hour at room temperature.

  • Incubate with the primary antibody (e.g., anti-α-tubulin) diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.

  • Wash three times with PBST (PBS with 0.1% Tween-20).

  • Incubate with the fluorescently-labeled secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.

  • Wash three times with PBST, protected from light.

  • Counterstain the DNA with DAPI or Hoechst stain for 5-10 minutes.

  • Wash twice with PBS.

  • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Image the cells using a confocal or fluorescence microscope to observe spindle morphology and chromosome alignment.

These protocols provide a foundation for investigating the cellular effects of this compound. Optimization of concentrations, incubation times, and cell types may be necessary for specific experimental goals.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kif15-IN-1 is a small molecule inhibitor of the kinesin family member 15 (Kif15), a motor protein essential for proper mitotic spindle formation.[1] Kif15 is frequently overexpressed in various cancers and has been identified as a key factor in the development of resistance to certain chemotherapeutics, particularly those targeting another mitotic kinesin, Eg5.[2] Inhibition of Kif15, especially in combination with Eg5 inhibitors, presents a promising strategy to overcome this resistance and enhance anti-cancer efficacy.[2] These application notes provide recommended concentrations and detailed protocols for the use of this compound in cancer cell line research.

Mechanism of Action

This compound functions by arresting the Kif15 motor in a microtubule-bound state. This action inhibits the motor's motility without disrupting its ability to crosslink microtubules, ultimately leading to mitotic arrest and subsequent cell death in cancer cells dependent on Kif15 for proliferation.

Recommended Concentrations

The optimal concentration of this compound can vary significantly depending on the cancer cell line, experimental endpoint (e.g., growth inhibition vs. apoptosis induction), and whether it is used as a single agent or in combination with other drugs. The following table summarizes reported effective concentrations.

Cell LineAssay TypeConcentration/EffectIncubation TimeReference
MDA-MB-231 (Breast Cancer)MTT AssayGI50: 57.95 ± 3.99 µM48 hours[1]
MDA-MB-231 (Breast Cancer)MTT AssayGI50: 85.94 ± 4.75 µM24 hours[1]
MCF7 (Breast Cancer)MTT AssayGI50: 61.9 ± 0.8 µM48 hours[1]
MCF7 (Breast Cancer)MTT AssayGI50: 93.17 ± 3.82 µM24 hours[1]
HeLa (Cervical Cancer)Cell Viability20 µM (synergistic with Eg5 inhibitors)72 hours[2]
Recombinant Kif15Microtubule Gliding AssayIC50: 0.2 µMNot Applicable[3]
Recombinant Kif15Microtubule Gliding Assay60 µM (sufficient to eliminate motility)Not Applicable[2]

Note: GI50 (Growth Inhibition 50) is the concentration of a drug that inhibits cell growth by 50%. IC50 (Inhibitory Concentration 50) is the concentration of a drug that inhibits a specific biological or biochemical function by 50%.

Signaling Pathway and Experimental Workflow

Kif15_Pathway Kif15 Signaling in Mitosis and Inhibition by this compound cluster_mitosis Mitosis cluster_inhibition Inhibition Microtubules Microtubules Kif15 Kif15 Microtubules->Kif15 binds to Spindle_Pole_Separation Spindle Pole Separation Kif15->Spindle_Pole_Separation drives Mitotic_Arrest Mitotic Arrest Kif15->Mitotic_Arrest Bipolar_Spindle_Formation Bipolar Spindle Formation Spindle_Pole_Separation->Bipolar_Spindle_Formation Cell_Division Successful Cell Division Bipolar_Spindle_Formation->Cell_Division Kif15_IN_1 This compound Kif15_IN_1->Kif15 inhibits Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: this compound inhibits Kif15, leading to mitotic arrest and apoptosis.

Experimental_Workflow Workflow for Determining Optimal this compound Concentration Start Start: Cancer Cell Line Cell_Culture 1. Cell Culture Start->Cell_Culture Treatment 2. Treat with this compound (Dose-Response) Cell_Culture->Treatment Incubation 3. Incubate (e.g., 24, 48, 72h) Treatment->Incubation Viability_Assay 4. Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Analysis 5. Analyze Data to Determine GI50/IC50 Viability_Assay->Data_Analysis Apoptosis_Assay 6a. Apoptosis Assay (e.g., Annexin V) Data_Analysis->Apoptosis_Assay Cell_Cycle_Assay 6b. Cell Cycle Analysis (e.g., PI Staining) Data_Analysis->Cell_Cycle_Assay End End: Determine Optimal Concentration Apoptosis_Assay->End Cell_Cycle_Assay->End Logical_Relationships Logical Flow of this compound's Cellular Effects Kif15_IN_1_Treatment This compound Treatment Inhibition_of_Kif15 Inhibition of Kif15 Motor Activity Kif15_IN_1_Treatment->Inhibition_of_Kif15 Disruption_of_Spindle Disruption of Mitotic Spindle Formation Inhibition_of_Kif15->Disruption_of_Spindle Mitotic_Arrest Mitotic Arrest (G2/M Phase Accumulation) Disruption_of_Spindle->Mitotic_Arrest Apoptosis_Induction Induction of Apoptosis Mitotic_Arrest->Apoptosis_Induction Reduced_Viability Reduced Cell Viability and Proliferation Apoptosis_Induction->Reduced_Viability

References

Application Notes and Protocols for Kif15-IN-1 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Kif15-IN-1, a potent and specific inhibitor of the mitotic kinesin Kif15 (also known as Kinesin-12 or HKLP2). Kif15 is a crucial motor protein involved in the formation and maintenance of the bipolar spindle during mitosis. Its functional redundancy with Eg5 (KIF11) makes it a compelling target in oncology, particularly for overcoming resistance to Eg5 inhibitors.[1][2][3][4] This document details the application of this compound in high-throughput screening (HTS) assays, providing both biochemical and cell-based experimental protocols.

Mechanism of Action and Therapeutic Potential

This compound is a small molecule inhibitor that targets the motor domain of Kif15, arresting the motor in a microtubule-bound state and thereby inhibiting its motility.[5] This disruption of Kif15 function leads to defects in spindle assembly and cell cycle progression, ultimately resulting in the suppression of cancer cell proliferation.[6][7] Notably, this compound has demonstrated synergistic effects when used in combination with Eg5 inhibitors, suggesting a promising therapeutic strategy for a range of cancers.[3]

Quantitative Data Summary

The following tables summarize the reported quantitative data for this compound in various assays.

Table 1: Biochemical Assay Data

Assay TypeTargetConstructIC50Reference
Microtubule Gliding AssayKif15Recombinant His6-tagged Kif15 (N700 residues)1.72 µM[8]
Microtubule Gliding AssayKif15Not specified203 nM[8][9]
ADP-Glo™ Kinase AssayKif15KIF15-N420 (minimal dimer construct)Not explicitly reported for this compound, but the assay is suitable for HTS.[10]

Table 2: Cell-Based Assay Data

Cell LineAssay TypeEndpointGI50 / IC50Treatment DurationReference
HeLaCell ViabilityNot specified0.2 µM (IC50)Not specified[5]
MDA-MB-231 (ER-)MTT AssayGrowth Inhibition85.94 ± 4.75 µM (GI50)24 hours[11]
MDA-MB-231 (ER-)MTT AssayGrowth Inhibition57.95 ± 3.99 µM (GI50)48 hours[11]
MCF7 (ER+)MTT AssayGrowth Inhibition93.17 ± 3.82 µM (GI50)24 hours[11]
MCF7 (ER+)MTT AssayGrowth Inhibition61.9 ± 0.8 µM (GI50)48 hours[11]

Signaling Pathway and Experimental Workflows

Kif15 Signaling in Mitosis

Kif15 plays a critical role in establishing and maintaining the bipolar mitotic spindle. It functions by cross-linking and sliding microtubules, generating outward forces that contribute to centrosome separation.[1][2] Kif15's activity is particularly important when the primary mitotic kinesin, Eg5, is inhibited. The interaction of Kif15 with proteins such as TPX2 is also crucial for its function.[2]

Kif15_Pathway cluster_mitosis Mitosis cluster_inhibition Inhibition Kif15 Kif15 Microtubules Microtubules Kif15->Microtubules binds & slides Spindle Bipolar Spindle Formation Kif15->Spindle drive TPX2 TPX2 Kif15->TPX2 interacts with Mitotic_Arrest Mitotic Arrest & Cell Death Kif15->Mitotic_Arrest Eg5 Eg5 (KIF11) Eg5->Microtubules binds & slides Eg5->Spindle drive Eg5->Mitotic_Arrest Centrosomes Centrosomes Microtubules->Centrosomes emanate from Spindle->Mitotic_Arrest leads to Kif15_IN_1 This compound Kif15_IN_1->Kif15 inhibits Eg5_Inhibitor Eg5 Inhibitor Eg5_Inhibitor->Eg5 inhibits

Caption: Kif15's role in mitotic spindle formation and its inhibition.

High-Throughput Screening Workflow

A typical HTS workflow to identify or characterize Kif15 inhibitors would involve a primary biochemical screen, followed by secondary validation and cell-based assays.

HTS_Workflow cluster_workflow HTS Workflow for Kif15 Inhibitors Compound_Library Compound Library Primary_Screen Primary Screen (e.g., ADP-Glo™ Assay) Compound_Library->Primary_Screen Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Active Compounds Secondary_Assay Secondary Assay (e.g., Microtubule Gliding) Dose_Response->Secondary_Assay Cell_Based_Assay Cell-Based Assays (Viability, Apoptosis) Secondary_Assay->Cell_Based_Assay Lead_Compound Lead Compound Cell_Based_Assay->Lead_Compound

Caption: A generalized workflow for high-throughput screening of Kif15 inhibitors.

Experimental Protocols

Biochemical Assay: ADP-Glo™ Kinase Assay for Kif15 ATPase Activity

This protocol is adapted from published methods for screening Kif15 inhibitors and the general ADP-Glo™ Kinase Assay protocol.[8][10][12] It measures the ATPase activity of Kif15 by quantifying the amount of ADP produced.

Materials:

  • This compound (or other test compounds) dissolved in DMSO

  • Recombinant Kif15 protein (e.g., KIF15-N420 construct)[10]

  • Taxol-stabilized microtubules

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Plating: Dispense 50 nL of this compound or control compounds in DMSO into the wells of a 384-well plate.

  • Enzyme and Substrate Preparation:

    • Prepare a 2X Kif15 enzyme solution (e.g., 200 nM Kif15-N420) in kinase reaction buffer.

    • Prepare a 2X microtubule and ATP solution (e.g., taxol-stabilized microtubules and 40 µM ATP) in kinase reaction buffer.

  • Kinase Reaction:

    • Add 2.5 µL of the 2X Kif15 enzyme solution to each well.

    • To initiate the reaction, add 2.5 µL of the 2X microtubule and ATP solution to each well. The final reaction volume will be 5 µL, with final concentrations of, for example, 100 nM Kif15 and 20 µM ATP.[10]

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[8]

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.[8]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 value for this compound.

Cell-Based Assay: Cell Viability (MTT) Assay

This protocol provides a general method for assessing the effect of this compound on the viability of cancer cell lines.

Materials:

  • This compound stock solution in DMSO

  • Cancer cell line of interest (e.g., HeLa, MDA-MB-231, MCF7)

  • Complete cell culture medium

  • 96-well clear flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader capable of measuring absorbance at 490 nm or 570 nm

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a DMSO vehicle control.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at the appropriate wavelength (e.g., 490 nm).[13]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the GI50 or IC50 value.

References

Techniques for Measuring Kif15-IN-1 Binding Affinity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various techniques to measure the binding affinity of Kif15-IN-1, a known inhibitor of the mitotic kinesin Kif15. Understanding the binding characteristics of this compound is crucial for its development as a potential therapeutic agent, particularly in oncology.

Introduction to Kif15 and this compound

Kinesin family member 15 (Kif15) is a plus-end directed motor protein that plays a critical role in the formation and maintenance of the bipolar spindle during mitosis.[1] It functions redundantly with Eg5, another mitotic kinesin, making it a target for anti-cancer drug development, especially in overcoming resistance to Eg5 inhibitors.[2][3] this compound is a small molecule inhibitor that has been shown to be a potent inhibitor of Kif15's motile activity.[3][4] One study suggests that this compound acts as an ATP-competitive inhibitor.[4]

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and the Kif15 motor domain. It is important to note the distinction between IC50 values, which measure functional inhibition, and dissociation constants (Kd), which are a direct measure of binding affinity.

LigandProtein/TargetTechniqueParameterValueReference
This compoundKif15Microtubule Gliding AssayIC50203 nM[4]
This compoundKif15Microtubule Gliding AssayIC501.72 µM[4]
Kif15 motor domainMicrotubules (in the presence of AMP-PNP)Microtubule Pelleting AssayKd0.5 ± 0.2 µM[5]
Kif15 motor domainMicrotubules (in the presence of apyrase)Microtubule Pelleting AssayKd0.4 ± 0.2 µM[5]

Note: The IC50 value of 1.72 µM for this compound was reported in an earlier study and later corrected to 203 nM in a subsequent publication by the same research group.[4]

Signaling Pathway of Kif15 in Mitosis

Kif15 is a key player in ensuring the proper formation of the bipolar spindle during cell division. Its activity is particularly crucial when the primary mitotic kinesin, Eg5, is inhibited. Kif15, in conjunction with its binding partner TPX2, can crosslink and slide antiparallel microtubules, contributing to the outward force that separates the spindle poles. The inhibition of Kif15 by this compound disrupts this process, leading to mitotic arrest and potentially, cell death in cancer cells.

Kif15_Signaling_Pathway cluster_mitosis Mitotic Progression cluster_kif15 Kif15 Activity Spindle_Pole_Separation Spindle Pole Separation Bipolar_Spindle_Formation Bipolar Spindle Formation Spindle_Pole_Separation->Bipolar_Spindle_Formation Mitotic_Arrest Mitotic Arrest Kif15 Kif15 Kif15_TPX2 Kif15-TPX2 Complex Kif15->Kif15_TPX2 TPX2 TPX2 TPX2->Kif15_TPX2 Microtubule_Sliding Antiparallel Microtubule Sliding Kif15_TPX2->Microtubule_Sliding Microtubule_Sliding->Spindle_Pole_Separation Kif15_IN_1 This compound Kif15_IN_1->Kif15 Inhibition

Kif15 signaling pathway in mitosis and its inhibition by this compound.

Experimental Workflow for Binding Affinity Measurement

The general workflow for determining the binding affinity of an inhibitor like this compound to its target protein Kif15 involves several key steps, from protein preparation to data analysis. The choice of a specific assay depends on the available resources and the specific questions being addressed.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Protein_Purification Purification of recombinant Kif15 protein Assay_Selection Select appropriate assay: - ATPase Assay - Microtubule Gliding Assay - ITC - SPR - Fluorescence Polarization Protein_Purification->Assay_Selection Inhibitor_Prep Preparation of this compound stock solution Inhibitor_Prep->Assay_Selection Titration Perform titration experiment with varying concentrations of this compound Assay_Selection->Titration Data_Acquisition Acquire raw data (e.g., ATPase rate, gliding speed, heat change, resonance units, polarization) Titration->Data_Acquisition Data_Processing Process raw data and subtract background Data_Acquisition->Data_Processing Curve_Fitting Fit data to a suitable binding model Data_Processing->Curve_Fitting Determine_Parameters Determine binding parameters (Kd, Ki, IC50) Curve_Fitting->Determine_Parameters

General experimental workflow for measuring this compound binding affinity.

Detailed Experimental Protocols

Here, we provide detailed protocols for several key experiments that can be used to characterize the binding and inhibitory activity of this compound.

Microtubule Gliding Assay

This assay directly visualizes the motor activity of Kif15 and its inhibition by this compound. Kif15 motors are adhered to a glass surface, and the movement of fluorescently labeled microtubules is observed.

Materials:

  • Purified, active Kif15 protein

  • This compound

  • Taxol-stabilized, fluorescently labeled microtubules (e.g., rhodamine-labeled)

  • Motility buffer (e.g., 80 mM PIPES pH 6.9, 1 mM EGTA, 1 mM MgCl2, 10 µM Taxol)

  • ATP solution

  • Casein solution (for blocking)

  • Microscope slides and coverslips

  • Fluorescence microscope with a camera capable of time-lapse imaging

Protocol:

  • Prepare Flow Cells: Create flow cells by affixing two strips of double-sided tape on a microscope slide, about 5-10 mm apart, and placing a coverslip on top.

  • Surface Passivation:

    • Flow in a solution of casein (e.g., 0.5 mg/mL in motility buffer) and incubate for 5 minutes to block non-specific binding.

    • Wash the chamber with motility buffer.

  • Motor Immobilization:

    • Flow in a solution of Kif15 protein (concentration to be optimized, typically in the range of 10-100 µg/mL) in motility buffer and incubate for 5 minutes.

    • Wash with motility buffer to remove unbound motors.

  • Microtubule Binding:

    • Flow in a solution of fluorescently labeled microtubules diluted in motility buffer containing ATP and this compound at various concentrations (or DMSO as a control).

    • Allow the microtubules to bind to the motors for a few minutes.

  • Initiate Gliding:

    • Flow in motility buffer containing ATP and the same concentration of this compound to initiate microtubule gliding.

  • Data Acquisition:

    • Immediately begin acquiring time-lapse images of the gliding microtubules using a fluorescence microscope.

  • Data Analysis:

    • Track the movement of individual microtubules over time to determine their velocity.

    • Plot the average microtubule velocity as a function of this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by Kif15 in the presence of microtubules, which is a direct measure of its motor activity. The inhibition of this activity by this compound can be quantified to determine its potency. A common method is the NADH-coupled ATPase assay.

Materials:

  • Purified, active Kif15 protein

  • This compound

  • Taxol-stabilized microtubules

  • Assay buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT)

  • ATP solution

  • NADH

  • Phosphoenolpyruvate (PEP)

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Protocol:

  • Prepare Reaction Mix: In a cuvette, prepare a reaction mix containing assay buffer, NADH, PEP, PK, and LDH.

  • Add Kif15 and Microtubules: Add Kif15 protein and microtubules to the reaction mix. The concentrations should be optimized to be in the linear range of the assay.

  • Add Inhibitor: Add this compound at various concentrations (or DMSO as a control).

  • Initiate Reaction: Start the reaction by adding a saturating concentration of ATP.

  • Measure Absorbance: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is coupled to the rate of ATP hydrolysis.

  • Data Analysis:

    • Calculate the rate of ATP hydrolysis from the rate of change in absorbance at 340 nm.

    • Plot the ATPase rate as a function of this compound concentration.

    • Fit the data to a suitable inhibition model to determine the IC50 or Ki value.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.

Materials:

  • Highly purified and concentrated Kif15 protein

  • This compound

  • Dialysis buffer (the same buffer for both protein and inhibitor)

  • Isothermal titration calorimeter

Protocol:

  • Sample Preparation:

    • Dialyze the Kif15 protein and dissolve the this compound in the same dialysis buffer to minimize heats of dilution.

    • Degas both the protein and inhibitor solutions.

    • Accurately determine the concentrations of both Kif15 and this compound.

  • Instrument Setup:

    • Set the experimental temperature and other parameters on the ITC instrument.

    • Load the Kif15 solution into the sample cell and the this compound solution into the injection syringe.

  • Titration:

    • Perform a series of small injections of the this compound solution into the Kif15 solution while monitoring the heat released or absorbed.

  • Data Acquisition:

    • The instrument will record a series of heat peaks corresponding to each injection.

  • Data Analysis:

    • Integrate the heat peaks to obtain the heat change per injection.

    • Plot the heat change as a function of the molar ratio of this compound to Kif15.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing real-time kinetic data (association and dissociation rates) and affinity data.

Materials:

  • Purified Kif15 protein

  • This compound

  • SPR sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • SPR instrument

Protocol:

  • Ligand Immobilization:

    • Activate the sensor chip surface using EDC/NHS.

    • Inject the Kif15 protein over the activated surface to immobilize it via amine coupling.

    • Deactivate the remaining active sites with ethanolamine.

  • Analyte Binding:

    • Inject a series of concentrations of this compound in running buffer over the sensor surface.

    • Monitor the change in resonance units (RU) in real-time to observe the association phase.

  • Dissociation:

    • After the injection of this compound, flow running buffer over the surface to monitor the dissociation phase.

  • Regeneration:

    • If necessary, inject a regeneration solution (e.g., a short pulse of low pH buffer) to remove the bound this compound and prepare the surface for the next injection.

  • Data Analysis:

    • Fit the association and dissociation curves (sensorgrams) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Fluorescence Polarization (FP)

FP is a solution-based technique that can be used to measure binding events. It relies on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. For the this compound interaction, a fluorescently labeled version of this compound or a competitive assay with a fluorescently labeled ligand would be required.

Materials:

  • Purified Kif15 protein

  • This compound

  • A fluorescently labeled probe that binds to Kif15 (either a labeled version of this compound or a known fluorescent ligand)

  • Assay buffer

  • Plate reader with fluorescence polarization capabilities

Protocol:

  • Assay Setup:

    • In a microplate, add a fixed concentration of the fluorescently labeled probe and the Kif15 protein.

    • Add varying concentrations of unlabeled this compound to compete with the fluorescent probe for binding to Kif15.

  • Incubation:

    • Incubate the plate to allow the binding reaction to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization of each well using the plate reader.

  • Data Analysis:

    • As the concentration of this compound increases, it will displace the fluorescent probe, leading to a decrease in fluorescence polarization.

    • Plot the fluorescence polarization as a function of the this compound concentration.

    • Fit the data to a competitive binding equation to determine the IC50 or Ki value.

By employing these techniques, researchers can gain a comprehensive understanding of the binding affinity and inhibitory mechanism of this compound, which is essential for its further development as a research tool and potential therapeutic agent.

References

Application Notes and Protocols: Synergistic Inhibition of Mitotic Kinesins Kif15 and Eg5 for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the combined effect of Kif15-IN-1 and Eg5 inhibitors, a promising strategy for overcoming resistance to Eg5-targeted cancer therapies.

Introduction

The mitotic kinesin Eg5 (also known as KIF11) is a critical motor protein for the formation and maintenance of the bipolar spindle during cell division.[1][2][3][4] Its inhibition leads to the formation of monopolar spindles, mitotic arrest, and subsequent cell death, making it an attractive target for cancer therapeutics.[4][5][6] However, the clinical efficacy of Eg5 inhibitors has been limited by the development of resistance.[7][8][9][10] This resistance is often mediated by the upregulation or altered localization of another mitotic kinesin, Kif15 (also known as Hklp2 or kinesin-12).[7][9][11][12] Kif15 can compensate for the loss of Eg5 function, rescuing cell division and promoting cell survival.[2][3][7][9][11][13]

The dual inhibition of both Eg5 and Kif15 presents a rational and potent therapeutic strategy to overcome this resistance mechanism.[7][11][14] this compound is a potent and specific inhibitor of Kif15 motility.[7][8][9] Studies have demonstrated that the combination of this compound with various Eg5 inhibitors, such as ispinesib and filanesib, results in a synergistic anti-proliferative effect in cancer cells.[7][8][9][10]

Signaling and Mechanical Pathway of Mitotic Spindle Formation

During mitosis, the formation of a bipolar spindle is essential for the accurate segregation of chromosomes. This process is driven by the coordinated action of several motor proteins. Eg5, a homotetrameric kinesin, plays a crucial role by crosslinking antiparallel microtubules and sliding them apart, thereby pushing the spindle poles away from each other. Kif15 also contributes to this outward force, particularly when Eg5 is compromised. The combined inhibition of both motors removes the primary drivers of pole separation, leading to spindle collapse and mitotic arrest.

Mitotic_Spindle_Pathway cluster_mitosis Mitosis cluster_spindle Bipolar Spindle Formation cluster_inhibition Dual Inhibition Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Eg5 Eg5 Eg5->Prophase Spindle_Poles Spindle Pole 1 Spindle Pole 2 Eg5->Spindle_Poles Pushes Apart Kif15 Kif15 Kif15->Prophase Kif15->Spindle_Poles Pushes Apart (Compensatory) Spindle_Poles->Metaphase Enables Eg5_Inhibitor Eg5_Inhibitor Eg5_Inhibitor->Eg5 Inhibits Mitotic_Arrest Mitotic_Arrest Eg5_Inhibitor->Mitotic_Arrest Kif15_IN_1 Kif15_IN_1 Kif15_IN_1->Kif15 Inhibits Kif15_IN_1->Mitotic_Arrest

Caption: Roles of Eg5 and Kif15 in mitosis and the effect of their dual inhibition.

Data Presentation

The following tables summarize the quantitative data from key studies on the combination of this compound and Eg5 inhibitors.

Table 1: IC50 Values for Single Agent Inhibition of Microtubule Gliding Velocity [15]

InhibitorTarget MotorIC50 (µM) [mean ± SE]
This compoundKif151.72
IspinesibEg50.021 ± 0.005
FilanesibEg50.0030 ± 0.0006

Table 2: Synergistic Inhibition of HeLa Cell Proliferation

The synergistic effects were determined using the Bliss independence model after 72 hours of treatment.

This compound Concentration (µM)Eg5 InhibitorEg5 Inhibitor Concentration (nM)Effect on Cell NumberSynergy
20Ispinesib1ReducedSynergistic
20Filanesib1ReducedSynergistic

Experimental Protocols

Protocol 1: In Vitro Microtubule Gliding Assay

This assay is used to determine the effect of inhibitors on the motor activity of Kif15 and Eg5.

MT_Gliding_Assay_Workflow cluster_prep Preparation cluster_exp Experiment Prepare_Chamber Prepare Flow Chamber with Biotinylated BSA and Streptavidin Add_Motors Add Biotinylated Kif15 and/or Eg5 Motors Prepare_Chamber->Add_Motors Add_MTs Add Fluorescently Labeled Microtubules (MTs) Add_Motors->Add_MTs Add_Inhibitors Add this compound, Eg5 Inhibitor, or Combination in Motility Buffer with ATP Add_MTs->Add_Inhibitors Image_Acquisition Acquire Time-Lapse Images using TIRF Microscopy Add_Inhibitors->Image_Acquisition Analyze_Velocity Analyze MT Gliding Velocity using Kymographs Image_Acquisition->Analyze_Velocity

Caption: Workflow for the in vitro microtubule gliding assay.

Materials:

  • Purified, biotinylated Kif15 and Eg5 motor proteins

  • Fluorescently labeled, taxol-stabilized microtubules

  • Microscope slides and coverslips

  • Biotinylated BSA

  • Streptavidin

  • Motility buffer (e.g., BRB80, Mg-ATP, D-glucose, glucose oxidase, catalase, DTT, and casein)

  • This compound and Eg5 inhibitors (e.g., ispinesib, filanesib)

  • Total Internal Reflection Fluorescence (TIRF) microscope

Procedure:

  • Chamber Preparation:

    • Construct a flow chamber using a microscope slide and coverslip.

    • Sequentially flow in biotinylated BSA and streptavidin to coat the surface.

  • Motor Immobilization:

    • Introduce the biotinylated motor proteins (Kif15, Eg5, or a mixture) into the chamber and incubate to allow binding to the streptavidin-coated surface.

  • Microtubule Addition:

    • Flow in the fluorescently labeled microtubules.

  • Inhibitor Treatment and Imaging:

    • Introduce the motility buffer containing ATP and the desired concentrations of this compound, an Eg5 inhibitor, or the combination.

    • Immediately begin acquiring time-lapse images using a TIRF microscope.

  • Data Analysis:

    • Generate kymographs from the time-lapse image sequences.

    • Measure the slope of the lines in the kymographs to determine the microtubule gliding velocity.

    • Plot velocity as a function of inhibitor concentration to determine IC50 values. For combination experiments, compare the velocity with single-agent controls.[15]

Protocol 2: Cancer Cell Viability Assay for Synergy Determination

This protocol is designed to assess the synergistic anti-proliferative effects of this compound and Eg5 inhibitors in a cancer cell line.

Cell_Viability_Workflow cluster_culture Cell Culture & Seeding cluster_treatment Drug Treatment cluster_analysis Analysis Culture_Cells Culture HeLa Cells Seed_Plates Seed Cells in 96-well Plates Culture_Cells->Seed_Plates Prepare_Drugs Prepare Serial Dilutions of This compound and Eg5 Inhibitor Seed_Plates->Prepare_Drugs Add_Drugs Add Single Agents and Combinations to Wells in a Matrix Format Prepare_Drugs->Add_Drugs Incubate Incubate for 72 hours Add_Drugs->Incubate Measure_Viability Measure Cell Viability (e.g., using CellTiter-Glo) Incubate->Measure_Viability Calculate_Synergy Calculate Synergy Scores (e.g., Bliss Independence Model) Measure_Viability->Calculate_Synergy

Caption: Workflow for determining synergistic effects on cell viability.

Materials:

  • HeLa cells (or other suitable cancer cell line)

  • Complete cell culture medium

  • 96-well plates

  • This compound and an Eg5 inhibitor

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Culture HeLa cells under standard conditions.

    • Trypsinize and seed the cells into 96-well plates at an appropriate density. Allow cells to adhere overnight.

  • Drug Preparation and Treatment:

    • Prepare serial dilutions of this compound and the Eg5 inhibitor.

    • Treat the cells with a matrix of drug concentrations, including single-agent controls and vehicle controls.

  • Incubation:

    • Incubate the plates for 72 hours.

  • Viability Measurement:

    • After incubation, measure cell viability according to the manufacturer's protocol for the chosen assay (e.g., add CellTiter-Glo reagent and measure luminescence).

  • Data Analysis:

    • Normalize the viability data to the vehicle-treated controls.

    • Analyze the dose-response matrix to determine synergy using a suitable model, such as the Bliss independence model.[16] This model compares the observed combined effect to the expected effect if the two drugs act independently.

Conclusion

The combination of this compound with Eg5 inhibitors represents a promising therapeutic strategy to overcome resistance to Eg5-targeted therapies. The protocols outlined above provide a framework for researchers to investigate this synergistic interaction in both in vitro and cell-based models. These studies are crucial for the preclinical development of this combination therapy for cancer treatment.

References

Application Notes: Utilizing Kif15-IN-1 for the Investigation of Chemotherapy Resistance

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Kinesin family member 15 (KIF15) is a plus-end-directed motor protein that plays a critical role in the formation of the bipolar mitotic spindle, a key process for cell division.[1] In many types of cancer, including breast, pancreatic, and bladder cancer, KIF15 is overexpressed and its elevated levels often correlate with a poor prognosis.[2][3][4] KIF15 contributes to cancer progression by promoting the proliferation, migration, and invasion of tumor cells.[2]

A significant challenge in cancer therapy is the development of drug resistance. One mechanism of resistance involves the functional redundancy of mitotic kinesins. Eg5 (also known as KIF11) is another mitotic kinesin that is a primary target for a class of chemotherapy drugs called Eg5 inhibitors (e.g., Ispinesib, Filanesib).[5][6] However, cancer cells can develop resistance to these inhibitors by upregulating KIF15, which can compensate for the loss of Eg5 function and rescue cell division.[6][7][8] This makes KIF15 an attractive target for overcoming resistance to Eg5 inhibitors and potentially other anti-mitotic drugs.

Kif15-IN-1 is a small molecule inhibitor of KIF15.[9] By specifically targeting KIF15, this compound serves as a valuable research tool to investigate the role of KIF15 in chemotherapy resistance and as a potential therapeutic agent to circumvent it. These application notes provide detailed protocols for using this compound to study its effects on cancer cells, particularly in combination with other chemotherapeutic agents, to explore synergistic effects and overcome drug resistance.

Mechanism of Action

KIF15 is essential for organizing the mitotic spindle, particularly in the absence of the primary motor protein Eg5. Chemotherapeutic agents that inhibit Eg5 can fail when KIF15 takes over its function.[5] this compound inhibits the motor activity of KIF15, arresting the motor in a microtubule-bound state.[10] This inhibition disrupts spindle formation and leads to mitotic arrest and subsequent cell death, particularly in cells reliant on KIF15.

Studies have shown that combining this compound with Eg5 inhibitors results in a synergistic reduction in cancer cell viability, suggesting a promising strategy to combat resistance.[6][7]

Data Presentation

The following tables summarize quantitative data from studies investigating this compound and its role in cancer cell biology and chemotherapy resistance.

Table 1: Inhibitory Concentrations of Kinesin Inhibitors

InhibitorTargetAssay TypeCell Line / SystemIC50 / Effective ConcentrationReference
This compoundKIF15Microtubule GlidingRecombinant KIF15 (from HeLa)0.2 µM[9]
This compoundKIF15Motility AbolitionRecombinant KIF15~60 µM[6]
IspinesibEg5 (KIF11)Cell ViabilityST88-14 (MPNST)0.57 nM[11]
IspinesibEg5 (KIF11)Cell ViabilityS462 (MPNST)0.54 nM[11]
IspinesibEg5 (KIF11)Motility AbolitionRecombinant Eg5~1 µM[6]
Filanesib (ARRY-520)Eg5 (KIF11)Cell ViabilityST88-14 (MPNST)0.57 nM[11]
Filanesib (ARRY-520)Eg5 (KIF11)Cell ViabilityS462 (MPNST)0.54 nM[11]
Filanesib (ARRY-520)Eg5 (KIF11)Motility AbolitionRecombinant Eg5~1 µM[6]

Table 2: Synergistic Effects of this compound with Eg5 Inhibitors in HeLa Cells

This compound ConcentrationEg5 InhibitorEg5 Inhibitor ConcentrationEffectReference
20 µMIspinesib1 nMPronounced Drug Synergy[7]
20 µMFilanesib1 nMPronounced Drug Synergy[7]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS/MTT) to Assess Chemosensitivity

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound and to assess its synergistic effects with another chemotherapeutic agent (e.g., an Eg5 inhibitor).

Materials:

  • Cancer cell line of interest (e.g., HeLa, MDA-MB-231, MCF7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)[9]

  • Chemotherapeutic agent of interest (e.g., Ispinesib)

  • 96-well cell culture plates

  • MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Drug Preparation: Prepare serial dilutions of this compound and the second chemotherapeutic agent in culture medium. For synergy experiments, prepare a matrix of concentrations for both drugs. Include a vehicle control (DMSO) at the highest concentration used.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the drug-containing medium. For synergy analysis, add the combination of drugs.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • Viability Measurement: Add 20 µL of MTS/MTT reagent to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the results to the vehicle-treated control wells (set as 100% viability).

    • Plot the cell viability against the drug concentration and use non-linear regression to calculate the IC50 value.

    • For synergy, use a model such as the Bliss independence model to analyze the data.[7]

Protocol 2: Colony Formation Assay for Long-Term Survival

This assay assesses the ability of single cells to proliferate and form colonies after drug treatment, indicating long-term survival.

Materials:

  • 6-well cell culture plates

  • Complete cell culture medium

  • This compound and other chemotherapeutics

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.

  • Treatment: After 24 hours, treat the cells with the desired concentrations of this compound, with or without a second chemotherapeutic agent.

  • Incubation: Incubate the cells for 10-14 days, replacing the drug-containing medium every 3-4 days, until visible colonies are formed.

  • Staining:

    • Wash the wells gently with PBS.

    • Fix the colonies with 100% methanol for 15 minutes.

    • Remove methanol and stain with Crystal Violet solution for 15-30 minutes.

  • Analysis:

    • Wash the wells with water and allow them to air dry.

    • Photograph the plates and count the colonies (typically those with >50 cells).[12]

    • Quantify the results by comparing the number of colonies in treated wells to control wells.

Protocol 3: Western Blot Analysis of Signaling Pathways

This protocol is used to investigate the molecular mechanisms by which this compound affects cancer cells, focusing on key signaling proteins.

Materials:

  • 6-well plates or larger culture dishes

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-KIF15, anti-phospho-AKT, anti-AKT, anti-p53, anti-p21, anti-β-actin)[4]

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound for the desired time (e.g., 24-48 hours).

    • Wash cells with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply ECL substrate and capture the signal using an imaging system. Analyze band intensities relative to a loading control (e.g., β-actin).

Mandatory Visualizations

KIF15_Signaling_Pathways KIF15 KIF15 Chemo_R Chemotherapy Resistance KIF15->Chemo_R Proliferation Cell Proliferation & Survival KIF15->Proliferation Migration Migration & Invasion KIF15->Migration PI3K_AKT PI3K/AKT Pathway KIF15->PI3K_AKT activates MAPK MEK/ERK Pathway KIF15->MAPK activates p53_p21 p53/p21 Pathway KIF15->p53_p21 inhibits PI3K_AKT->Proliferation MAPK->Proliferation p53_p21->Proliferation Kif15_IN_1 This compound Kif15_IN_1->KIF15 Experimental_Workflow cluster_assays Cellular Assays cluster_analysis Data Analysis start Start: Cancer Cell Culture treatment Treat with this compound +/- Chemotherapy Agent start->treatment incubation Incubate (e.g., 72h) treatment->incubation viability Cell Viability Assay (MTS/MTT) incubation->viability colony Colony Formation Assay incubation->colony western Western Blot Analysis incubation->western ic50 Calculate IC50 & Synergy Scores viability->ic50 survival Quantify Long-Term Survival colony->survival pathway Analyze Protein Expression Changes western->pathway

References

Troubleshooting & Optimization

Kif15-IN-1 not showing expected phenotype

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected results with the Kif15 inhibitor, Kif15-IN-1.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of Kif15 and the expected phenotype upon its inhibition?

Kinesin family member 15 (KIF15) is a plus-end-directed motor protein crucial for mitotic spindle assembly and maintenance.[1][2] Its primary role involves cross-linking and sliding microtubules to help separate centrosomes and maintain the bipolar spindle structure.[1][2]

However, KIF15's function is often redundant with another mitotic kinesin, Eg5 (also known as KIF11).[1][3][4] In many normal cell lines, KIF15 is largely dispensable, and its inhibition alone may produce only subtle effects, such as slightly shorter spindles, with no significant impact on spindle bipolarity.[2][5] The most pronounced and "expected" phenotype—mitotic arrest with monopolar spindles—occurs when KIF15 is inhibited in cells that have also been treated with an Eg5 inhibitor.[5][6] In this context, KIF15 becomes essential for cell division.[6][7]

Q2: What is the mechanism of action for this compound?

This compound is a small molecule inhibitor that arrests the Kif15 motor protein in a microtubule-bound "rigor" state.[8] This action blocks the motor's motility without preventing it from cross-linking microtubules.[8] This mechanism is distinct from other inhibitors that might block the motor from binding to microtubules altogether.[8] The stabilization of this MT-bound state can act as a potent brake against other motor proteins, like Eg5.[6]

Q3: In which signaling pathways is Kif15 involved?

Beyond its primary role in mitosis, KIF15 has been shown to interact with and influence key oncogenic signaling pathways. Studies have linked KIF15 to the activation of the MEK-ERK (MAPK) pathway, which promotes cell proliferation.[9][10] It may also interact with pathways including EGFR/PI3K/AKT and VEGF to promote cancer progression.[11]

Kif15_Signaling_Pathways cluster_mitosis Mitosis Regulation cluster_signaling Oncogenic Signaling Kif15 Kif15 Spindle Bipolar Spindle Maintenance Kif15->Spindle Maintains Separation Eg5 Eg5 (Kif11) Eg5->Spindle Separates Poles MEK_ERK MEK/ERK Pathway Proliferation Cell Proliferation, Migration, Invasion MEK_ERK->Proliferation Kif15_signal Kif15 Kif15_signal->MEK_ERK Activates Kif15_IN_1 This compound Kif15_IN_1->Kif15 Inhibits Kif15_IN_1->Kif15_signal Inhibits

Caption: Kif15's dual role in mitosis and oncogenic signaling pathways.

Troubleshooting Guide: this compound Not Showing Expected Phenotype

If you are not observing the expected cellular phenotype after treatment with this compound, work through the following potential issues.

Troubleshooting_Workflow Start Start: No Expected This compound Phenotype Check_Design 1. Review Experimental Design Start->Check_Design Check_Inhibitor 2. Verify Inhibitor Integrity Check_Design->Check_Inhibitor Design OK Q_CellLine Is the cell line appropriate? Is an Eg5 inhibitor co-treatment needed? Is the concentration/duration correct? Check_Design->Q_CellLine Issue Found Check_Culture 3. Assess Cell Culture Conditions Check_Inhibitor->Check_Culture Inhibitor OK Q_Solubility Is the inhibitor fully dissolved? Has it been stored correctly? Is the stock solution fresh? Check_Inhibitor->Q_Solubility Issue Found Check_Assay 4. Evaluate Assay & Readout Check_Culture->Check_Assay Culture OK Q_Health Are cells healthy and low passage? Is the culture free of contamination? Has the cell line been authenticated? Check_Culture->Q_Health Issue Found End_Success Problem Solved Check_Assay->End_Success Assay OK Q_Sensitivity Is the assay sensitive enough? Are controls (e.g., DMSO) included? Is the endpoint appropriate? Check_Assay->Q_Sensitivity Issue Found

Caption: A logical workflow for troubleshooting this compound experiments.
Issues with Experimental Design

Q: Why might my choice of cell line be the problem? A: The effect of this compound is highly context-dependent. In many cancer cell lines (e.g., RPE-1), Kif15 is not essential for spindle assembly, and inhibiting it alone will not cause a dramatic phenotype like spindle collapse.[5] A strong phenotype is most reliably observed in cell lines that are resistant to Eg5 inhibitors (like KIRC-1 cells) or in any cell line co-treated with an Eg5 inhibitor.[5][6]

Q: Am I using the correct concentration of this compound? A: While the reported IC₅₀ in in vitro microtubule gliding assays is 1.72 µM, higher concentrations are typically required for cell-based assays.[5] Successful studies have often used concentrations in the range of 20-25 µM.[5][6] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.

Parameter Value Assay Type Reference
IC₅₀ 1.72 µMMicrotubule Gliding Assay[5]
Effective Concentration 60 µMTo abolish Kif15 motility in vitro[6]
Effective Concentration 20-25 µMCell-based assays (spindle analysis, viability)[5][6]
Synergistic Concentration 20 µMWith 1 nM Eg5 inhibitor in HeLa cells[6]

Q: How long should I treat the cells? A: For mitotic phenotypes, treatment duration should be sufficient to allow a significant portion of the cell population to enter mitosis (e.g., 16-24 hours). For cell viability or proliferation assays, a longer treatment of 48-72 hours is standard.[6][12]

Issues with the Inhibitor Compound

Q: Could my this compound be inactive? A: Small molecules can degrade if not stored properly. This compound stock solutions should be stored at -20°C for up to one year or -80°C for up to two years.[13] Avoid repeated freeze-thaw cycles.

Q: Is solubility a potential issue? A: this compound should be dissolved in a suitable solvent like DMSO to create a high-concentration stock.[12] When diluting into aqueous culture media, ensure the final DMSO concentration is low (typically ≤ 0.1%) and consistent across all conditions, including the vehicle control, to avoid solvent-induced artifacts.[12]

Issues with Cell Culture Conditions

Q: How can my cell culture technique affect the results? A: Unhealthy cells, high passage numbers, or contamination can lead to inconsistent and unreliable results.

  • Contamination: Regularly test for mycoplasma, as it is not visible and can significantly alter cellular metabolism and response to drugs.[14]

  • Cell Health: Ensure cells are in the logarithmic growth phase and are not overly confluent, as contact inhibition can affect the cell cycle and drug sensitivity.[15]

  • Cell Line Authentication: Verify the identity of your cell line. Cell line misidentification is a common issue that can invalidate results.

Issues with the Selected Assay

Q: Is my assay appropriate for detecting the phenotype? A: If Kif15 inhibition is expected to be subtle, a general cell viability assay may not be sensitive enough.

  • For Mitotic Defects: Use immunofluorescence microscopy to directly visualize the mitotic spindle (staining for α-tubulin), centrosomes (γ-tubulin), and chromosomes (DAPI). This allows for direct quantification of phenotypes like shorter spindles or monopolar spindles.[16]

  • For Proliferation: A cell proliferation assay (e.g., CCK-8, CellTiter-Glo) is appropriate, but requires a longer time course (72h) and comparison to a synergistic co-treatment with an Eg5 inhibitor to see a strong effect.[6][9]

Key Experimental Protocols

Protocol 1: Immunofluorescence for Mitotic Spindle Analysis
  • Cell Seeding: Seed cells on glass coverslips in a 12- or 24-well plate at a density that will result in 50-70% confluency at the time of analysis.

  • Treatment: Treat cells with this compound (e.g., 25 µM), an Eg5 inhibitor (e.g., 100 nM Ispinesib), a combination of both, or a DMSO vehicle control for 16-24 hours.

  • Fixation: Gently wash cells with PBS. Fix with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: If using PFA fixation, permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 3% Bovine Serum Albumin (BSA) in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate with primary antibodies (e.g., anti-α-tubulin) diluted in 1% BSA/PBS overnight at 4°C.

  • Secondary Antibody Incubation: Wash 3x with PBS. Incubate with fluorescently-labeled secondary antibodies and DAPI (for DNA) for 1 hour at room temperature, protected from light.

  • Mounting & Imaging: Wash 3x with PBS. Mount coverslips onto slides using an anti-fade mounting medium. Image using a fluorescence or confocal microscope.

  • Analysis: Quantify the percentage of mitotic cells exhibiting specific phenotypes (e.g., bipolar, monopolar, shorter spindles).[5]

Protocol 2: Synergistic Cell Viability Assay

This protocol is designed to test if this compound acts synergistically with an Eg5 inhibitor to reduce cancer cell viability.

Synergistic_Viability_Assay Start 1. Seed Cells Prepare_Matrix 2. Prepare Drug Dilution Matrix (this compound vs. Eg5 Inhibitor) Start->Prepare_Matrix Treat_Cells 3. Add Drug Combinations to Cells Prepare_Matrix->Treat_Cells Incubate 4. Incubate for 72 hours Treat_Cells->Incubate Assay_Readout 5. Perform Viability Assay (e.g., CellTiter-Glo) Incubate->Assay_Readout Analyze 6. Analyze for Synergy (e.g., Bliss Independence Model) Assay_Readout->Analyze

Caption: Workflow for a synergistic cell viability experiment.
  • Cell Seeding: Seed HeLa or another cancer cell line in a 96-well plate at a low density (e.g., 1,000-2,000 cells/well). Allow cells to adhere overnight.

  • Drug Preparation: Prepare a dilution series for this compound (e.g., 0-40 µM) and an Eg5 inhibitor (e.g., 0-10 nM Ispinesib or Filanesib).

  • Treatment: Treat the cells in a matrix format, with each well receiving a unique combination of the two inhibitors. Include wells for vehicle control (DMSO only) and each drug alone.

  • Incubation: Incubate the plate for 72 hours.

  • Viability Measurement: Measure cell viability using a suitable assay, such as CellTiter-Glo® (Promega) or by quantifying fluorescence if using a fluorescently-tagged cell line.[6]

  • Data Analysis: Calculate the percentage of cell survival relative to the vehicle control for each condition. Use a synergy model, such as the Bliss independence model, to determine if the combined effect of the drugs is greater than the additive effect of each drug alone.[6][17]

References

Optimizing Kif15-IN-1 concentration to avoid off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Kif15-IN-1. Our goal is to help you optimize your experimental conditions to achieve potent and specific inhibition of Kif15 while minimizing off-target effects.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a small molecule inhibitor of the mitotic kinesin Kif15 (also known as Kinesin-12 or HKLP2).[1] Kif15 is a plus-end directed motor protein that plays a crucial role in establishing and maintaining the bipolar spindle during cell division.[2] The primary mechanism of action for this compound is to arrest the Kif15 motor in a microtubule-bound state, which inhibits its motility without disrupting its ability to crosslink microtubules.[3] This leads to defects in spindle assembly and function, ultimately suppressing cell proliferation.[1][4]

2. What are the recommended concentration ranges for this compound in cell-based assays?

The optimal concentration of this compound can vary significantly depending on the cell line and the specific experimental endpoint. Based on published studies, here are some general guidelines:

Cell LineConcentration RangeObserved EffectReference
HeLa20 µMSynergistic reduction in cell viability when combined with Eg5 inhibitors.[5]
MDA-MB-23110 - 100 µMAnti-proliferative effects, with a GI50 of 85.94 µM (24h) and 57.95 µM (48h).[4]
MCF710 - 100 µMCytotoxic effects observed.[4]
RPE-125 µMNo significant effect on spindle bipolarity in these non-cancerous cells.[6]
KIRC-125 µMIncreased percentage of monopolar spindles in these Eg5-inhibitor resistant cells.[6]

It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration that elicits the desired on-target effect with minimal toxicity.

3. What are the known off-target effects of this compound?

While this compound is designed to be a specific inhibitor of Kif15, off-target effects can occur, especially at higher concentrations. One study noted that treatment with this compound led to a significant downregulation of KIF15 gene expression.[4] This could be an off-target effect or a cellular feedback mechanism.[4]

Another Kif15 inhibitor, GW108X, was identified as a broad-spectrum kinase inhibitor, highlighting the potential for off-target kinase activity with molecules targeting the ATP-binding pocket of kinesins.[6] Although a detailed selectivity profile for this compound is not widely published, it is prudent to consider potential off-target effects on other kinases or microtubule-associated proteins.

Troubleshooting Guide

Issue 1: High levels of cytotoxicity or unexpected phenotypes.

  • Possible Cause: The concentration of this compound may be too high, leading to off-target effects.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Determine the EC50 for your specific on-target phenotype (e.g., mitotic arrest, spindle defects) and the IC50 for cell viability (e.g., using an MTT or CellTiter-Glo assay).

    • Select a Concentration Below the Cytotoxic Threshold: Choose a concentration that gives a robust on-target effect without causing widespread cell death.

    • Use Appropriate Controls: Include a negative control (vehicle, e.g., DMSO) and a positive control for cytotoxicity.

    • Consider the Cellular Context: The sensitivity to Kif15 inhibition can depend on the status of other mitotic proteins, such as Eg5.[7] Cells that are not reliant on Kif15 for spindle assembly may tolerate higher concentrations.[7]

Issue 2: Inconsistent or weak on-target effects.

  • Possible Cause 1: Suboptimal inhibitor concentration.

  • Troubleshooting Steps:

    • Increase Concentration: Titrate the concentration of this compound upwards in a stepwise manner.

    • Verify On-Target Engagement: If possible, use a biochemical or biophysical assay to confirm that this compound is binding to and inhibiting Kif15 in your experimental system.

  • Possible Cause 2: Poor solubility of this compound.

  • Troubleshooting Steps:

    • Proper Dissolution: Ensure the compound is fully dissolved in a suitable solvent like DMSO to make a high-concentration stock solution.[4][8]

    • Avoid Precipitation: When diluting the stock solution into aqueous media, do so dropwise while vortexing to prevent precipitation. Pre-warming the media to 37°C may also help.[8]

    • Sonication: If precipitation occurs, gentle sonication can be used to aid dissolution.[9]

Issue 3: Difficulty interpreting results due to potential off-target effects.

  • Possible Cause: The observed phenotype may be a result of inhibiting proteins other than Kif15.

  • Troubleshooting Steps:

    • Use a Secondary, Structurally Unrelated Inhibitor: If available, use another Kif15 inhibitor with a different chemical scaffold to confirm that the observed phenotype is due to Kif15 inhibition.

    • Rescue Experiments: Perform a rescue experiment by overexpressing a Kif15 mutant that is resistant to this compound. If the phenotype is rescued, it is likely an on-target effect.

    • Kinase Profiling: If significant off-target effects are suspected, consider performing a kinase profiling assay to identify other potential targets of this compound at the concentration used.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will not reach confluency during the experiment. Allow the cells to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in your cell culture medium. It is recommended to start from a high concentration (e.g., 100 µM) and perform at least 8 dilutions. Include a vehicle control (e.g., DMSO at the same final concentration as in the highest drug concentration).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the log of the inhibitor concentration. Use a non-linear regression model to calculate the IC50 value.

Protocol 2: Assessing On-Target Effects via Immunofluorescence Staining of Mitotic Spindles

  • Cell Culture and Treatment: Grow cells on glass coverslips. Treat the cells with this compound at the desired concentration and for a suitable duration to enrich for mitotic cells (e.g., 16-24 hours). Include a vehicle control.

  • Fixation: Fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin to visualize microtubules. Incubate overnight at 4°C or for 1-2 hours at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • DNA Staining: Stain the DNA with DAPI (4′,6-diamidino-2-phenylindole).

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Analyze the mitotic cells for spindle defects, such as monopolar spindles or misaligned chromosomes.

Visualizations

experimental_workflow cluster_planning Phase 1: Planning and Dose Finding cluster_on_target Phase 2: On-Target Validation cluster_off_target Phase 3: Off-Target Assessment dose_response Dose-Response Curve (e.g., MTT Assay) determine_ec50 Determine On-Target EC50 (Phenotypic Assay) dose_response->determine_ec50 Identifies Concentration Window phenotypic_assay Phenotypic Assay (e.g., Mitotic Arrest) determine_ec50->phenotypic_assay Informs Assay Concentration rescue_experiment Rescue Experiment (Drug-Resistant Mutant) phenotypic_assay->rescue_experiment Confirms On-Target Effect rnai_comparison RNAi Phenocopy phenotypic_assay->rnai_comparison Confirms On-Target Phenotype secondary_inhibitor Use Structurally Different Inhibitor phenotypic_assay->secondary_inhibitor Validates Target Specificity kinase_profiling Kinase Selectivity Screening phenotypic_assay->kinase_profiling Identifies Potential Off-Targets

Caption: Workflow for optimizing this compound concentration.

troubleshooting_logic cluster_cytotoxicity High Cytotoxicity cluster_weak_effect Weak/No Effect start Unexpected Experimental Outcome cause_high_conc Cause: Concentration too high start->cause_high_conc cause_low_conc Cause: Concentration too low start->cause_low_conc cause_solubility Cause: Poor solubility start->cause_solubility solution_dose_response Solution: Perform dose-response cause_high_conc->solution_dose_response solution_lower_conc Solution: Use lower concentration solution_dose_response->solution_lower_conc solution_increase_conc Solution: Increase concentration cause_low_conc->solution_increase_conc solution_solubility Solution: Check dissolution protocol cause_solubility->solution_solubility

Caption: Troubleshooting logic for this compound experiments.

References

Kif15-IN-1 Technical Support Center: Optimizing Treatment Duration for Robust Results

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you refine the treatment duration of Kif15-IN-1 for optimal experimental outcomes. All recommendations are based on established research and are designed to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small molecule inhibitor of Kinesin Family Member 15 (Kif15), a plus-end directed motor protein essential for proper mitotic spindle formation.[1][2] The inhibitor functions by arresting the Kif15 motor in a microtubule-bound state, which disrupts its motility without preventing it from crosslinking microtubules.[1] This action ultimately interferes with bipolar spindle assembly, leading to mitotic arrest and subsequent apoptosis in cancer cells.

Q2: Why is this compound of interest in cancer research?

A2: Kif15 can compensate for the inhibition of another critical mitotic kinesin, Eg5, which has been a primary target for anti-cancer drug development.[2][3] This functional redundancy can lead to resistance against Eg5 inhibitors.[2][3] this compound has been shown to act synergistically with Eg5 inhibitors to reduce cancer cell viability, offering a potential strategy to overcome this resistance.[2][3] Additionally, Kif15 is overexpressed in several cancers, including breast cancer and glioma, making it a promising therapeutic target.[1][4]

Q3: What is the recommended solvent and storage condition for this compound?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO). For long-term storage, the powder form should be kept at -20°C for up to three years, and in solvent at -80°C for up to two years.[5]

Troubleshooting Guides

Issue 1: Determining the Optimal Treatment Duration

The optimal treatment duration with this compound is dependent on the cell type and the specific biological question being investigated. Here’s a guide to help you decide:

Experimental Goal Recommended Duration Rationale & Key Considerations
Assessing Cell Viability/Proliferation (e.g., MTT assay) 24 - 72 hoursShorter durations (24h) can reveal initial cytotoxic effects.[1] Longer durations (48-72h) often show increased sensitivity and more pronounced anti-proliferative effects.[1][2] A time-course experiment is highly recommended to determine the optimal endpoint for your specific cell line.
Inducing Apoptosis 48 hoursStudies have shown that a 48-hour treatment is effective in inducing significant apoptosis in breast cancer cell lines.[1] Shorter durations may not be sufficient to trigger the apoptotic cascade.
Analyzing Cell Cycle Arrest 24 hoursA 24-hour treatment is often sufficient to observe significant changes in cell cycle distribution, such as G2/M arrest, as Kif15's primary role is in mitosis.[4]
Observing Spindle Defects (Immunofluorescence) 24 hoursAs Kif15 is crucial for spindle formation, defects can be observed after a 24-hour incubation period.[6]
Investigating Gene Expression Changes (RT-qPCR) 24 hoursSignificant downregulation of KIF15 gene expression has been observed after 24 hours of treatment.[1]

Troubleshooting Tips:

  • Problem: High variability in MTT assay results between experiments.

    • Solution: Ensure consistent cell seeding density and confluency. Cell health and metabolic activity can significantly impact results. Standardize the incubation time with MTT reagent precisely.

  • Problem: No significant apoptosis is observed after 48 hours.

    • Solution: The concentration of this compound may be too low for your cell line. Perform a dose-response curve to determine the optimal concentration. Also, confirm the health of your cell culture, as unhealthy cells may not undergo a typical apoptotic response.

Issue 2: Inconsistent Immunofluorescence Staining of Mitotic Spindles

Troubleshooting Tips:

  • Problem: Weak or no fluorescent signal for the mitotic spindle.

    • Solution: Optimize your fixation and permeabilization steps. Over-fixation can mask the epitope. Consider using a different fixation method (e.g., methanol vs. paraformaldehyde). Ensure your primary and secondary antibodies are validated for immunofluorescence and used at the optimal dilution.

  • Problem: High background fluorescence.

    • Solution: Increase the duration and number of wash steps after antibody incubations. Ensure your blocking step is sufficient (e.g., using 5% BSA or goat serum for at least 1 hour).

  • Problem: Difficulty in finding cells in mitosis.

    • Solution: Synchronize your cells at the G2/M phase before treatment to enrich the mitotic population.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is adapted for a 96-well plate format.

  • Cell Seeding: Seed cells at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat cells with various concentrations of this compound. Include a DMSO-only control.

  • Incubation: Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubation with MTT: Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[3][7]

Immunofluorescence for Mitotic Spindle Analysis
  • Cell Culture: Grow cells on sterile coverslips in a petri dish.

  • Treatment: Treat cells with the desired concentration of this compound for 24 hours.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.

  • Primary Antibody: Incubate with a primary antibody against α-tubulin (to visualize microtubules) overnight at 4°C.

  • Washing: Wash three times with PBST for 5 minutes each.

  • Secondary Antibody: Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

  • Counterstaining: Stain the nuclei with DAPI for 5 minutes.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Treat cells with this compound for 24 hours.

  • Harvesting: Harvest both adherent and floating cells.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content using a flow cytometer.[8][9]

Apoptosis Assay by Annexin V/PI Staining
  • Cell Treatment: Treat cells with this compound for 48 hours.

  • Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within 1 hour.[10]

Visualizations

Kif15_Signaling_Pathway cluster_0 Mitosis cluster_1 This compound Inhibition Kif15 Kif15 Motor Protein Microtubules Microtubules Kif15->Microtubules Binds & Moves Along Arrest Motor Arrested on Microtubule Kif15->Arrest Spindle Bipolar Spindle Assembly Microtubules->Spindle Forms CellDivision Proper Cell Division Spindle->CellDivision Kif15_IN_1 This compound Kif15_IN_1->Kif15 Inhibits Spindle_Defect Spindle Defects Arrest->Spindle_Defect Mitotic_Arrest Mitotic Arrest Spindle_Defect->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: this compound mechanism of action leading to apoptosis.

Experimental_Workflow cluster_0 Experiment Setup cluster_1 Endpoint Assays start Seed Cells treat Treat with this compound (Varying Durations) start->treat viability Cell Viability (MTT Assay) treat->viability 24-72h apoptosis Apoptosis (Annexin V/PI) treat->apoptosis 48h cell_cycle Cell Cycle (Flow Cytometry) treat->cell_cycle 24h spindle Spindle Morphology (Immunofluorescence) treat->spindle 24h Troubleshooting_Logic start Unexpected Result issue1 Inconsistent Cell Viability? start->issue1 issue2 Weak Spindle Staining? start->issue2 issue3 No Apoptosis? start->issue3 solution1 Check Seeding Density & Cell Health issue1->solution1 Yes solution2 Optimize Fixation & Antibody Dilution issue2->solution2 Yes solution3 Increase Concentration & Verify Cell Health issue3->solution3 Yes

References

Validation & Comparative

A Comparative Guide to Kif15-IN-1 and GW108X: Mechanism of Action and Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent inhibitors of the mitotic kinesin Kif15 (also known as Kinesin-12): Kif15-IN-1 and GW108X. Kif15 plays a crucial role in the formation and maintenance of the bipolar spindle during mitosis, making it a compelling target for anti-cancer therapies, particularly in the context of resistance to Eg5 inhibitors.[1][2] This guide details their distinct mechanisms of action, presents available biochemical and cellular activity data, outlines key experimental protocols, and provides visual diagrams of their operational pathways.

Executive Summary

This compound and GW108X both inhibit the function of the Kif15 motor protein, but through different mechanisms. This compound arrests the motor in a microtubule-bound state, effectively blocking its motility without preventing it from crosslinking microtubules.[1][3] In contrast, GW108X prevents the motor domain of Kif15 from binding to microtubules in the first place.[1][3] This fundamental difference in their mechanisms of action has significant implications for their cellular effects and potential therapeutic applications. While both compounds show promise in inhibiting cancer cell proliferation, GW108X has been noted for its off-target effects, particularly on the kinase ULK1, which is involved in autophagy.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for this compound and GW108X, facilitating a direct comparison of their biochemical and cellular activities.

Table 1: Biochemical Activity

CompoundTargetAssay TypeIC50pIC50Notes
This compound Kif15Microtubule Gliding Assay1.72 µM[4][5]-This concentration abolishes Kif15-driven microtubule gliding.
GW108X Kif15ATPase Assay0.82 µM[6][7][8][9][10]-Measures the inhibition of microtubule-stimulated ATP hydrolysis.
ULK1Kinase Assay427 nM[6][7]6.37[6][7][8][10]Demonstrates off-target activity.
VPS34Kinase Assay457 nM[7][10]6.34[7][10]Demonstrates off-target activity.
AMPKKinase Assay417 nM[7][10]6.38[7][10]Demonstrates off-target activity.

Table 2: Cellular Activity

CompoundCell LineAssay TypeGI50Notes
This compound MDA-MB-231 (Triple-Negative Breast Cancer)MTT Assay (48h)57.95 ± 3.99 µM[2]GI50 is the concentration for 50% of maximal inhibition of cell proliferation.
MCF7 (ER+ Breast Cancer)MTT Assay (48h)61.9 ± 0.8 µM[2]

Mechanism of Action

The distinct mechanisms of this compound and GW108X are crucial for understanding their biological consequences.

This compound: The "Rigid" Inhibitor

This compound locks the Kif15 motor domain in a state that is tightly bound to the microtubule.[1][3] This "rigor" state prevents the motor from moving along the microtubule, thus inhibiting its transport functions. However, because it remains bound, it can still act as a static crosslinker between microtubules.[3] This property can be significant in the context of the mitotic spindle, where microtubule crosslinking contributes to spindle stability.

GW108X: The "Detachment" Inhibitor

In contrast, GW108X functions by preventing the motor domain of Kif15 from attaching to the microtubule track altogether.[1][3] This action not only inhibits motor activity but also prevents Kif15 from forming microtubule crosslinks.[3] This can lead to a different set of cellular phenotypes compared to this compound, particularly affecting the overall architecture and stability of the mitotic spindle.

Signaling and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_moa Mechanism of Action Comparison cluster_in1 This compound cluster_gw GW108X Kif15 Kif15 Motor Protein MT Microtubule Kif15->MT Binds to ATP ATP Kif15->ATP Hydrolyzes Rigor Rigor-like State (MT-bound, no motility) Kif15->Rigor Induces Detachment Prevents MT Binding Kif15->Detachment Induces Motility Microtubule Gliding (Spindle Pole Separation) MT->Motility ADP ADP + Pi ATP->ADP IN1 This compound IN1->Kif15 Rigor->Motility Inhibits GW GW108X GW->Kif15 Detachment->MT Blocks Interaction

Caption: Comparative mechanisms of action for this compound and GW108X.

cluster_pathway Kif15 Signaling in Mitosis cluster_inhibition Inhibitor Intervention Eg5 Eg5 (Kinesin-5) Spindle Bipolar Spindle Formation & Maintenance Eg5->Spindle Primary Driver Kif15 Kif15 (Kinesin-12) Kif15->Spindle Redundant/Compensatory Role TPX2 TPX2 TPX2->Kif15 Interacts with & Localizes Eg5_I Eg5 Inhibitor Eg5_I->Eg5 Inhibits Eg5_I->Spindle Leads to Kif15 Dependence Kif15_I Kif15 Inhibitor (this compound or GW108X) Kif15_I->Kif15 Inhibits

Caption: Simplified Kif15 signaling pathway during mitosis.

cluster_atpase Microtubule-Stimulated ATPase Assay Workflow A Prepare reaction mix: Kinesin, Microtubules, ATP, Regeneration System (PK/LDH), NADH B Add inhibitor (this compound or GW108X) at various concentrations A->B C Incubate at 37°C B->C D Monitor NADH oxidation by measuring decrease in absorbance at 340 nm C->D E Calculate ATPase activity and determine IC50 D->E

Caption: Workflow for a microtubule-stimulated ATPase assay.

cluster_mtt MTT Cell Viability Assay Workflow A Seed cells in a 96-well plate and allow to attach overnight B Treat cells with varying concentrations of inhibitor (this compound or GW108X) A->B C Incubate for a defined period (e.g., 48 hours) B->C D Add MTT reagent to each well C->D E Incubate to allow formazan formation D->E F Solubilize formazan crystals with DMSO or SDS E->F G Measure absorbance at ~570 nm F->G H Calculate cell viability and determine GI50 G->H

Caption: Workflow for an MTT cell viability assay.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Microtubule-Stimulated ATPase Assay

This assay measures the rate of ATP hydrolysis by a kinesin motor in the presence of microtubules. The activity is coupled to the oxidation of NADH, which can be monitored spectrophotometrically.

Materials:

  • Purified Kif15 protein

  • Paclitaxel-stabilized microtubules

  • ATPase reaction buffer (e.g., 80 mM PIPES pH 6.8, 50 mM NaCl, 5 mM MgCl2, 1 mM EGTA)

  • ATP regeneration system:

    • Phosphoenolpyruvate (PEP)

    • Pyruvate kinase (PK)

    • Lactate dehydrogenase (LDH)

  • NADH

  • Inhibitor (this compound or GW108X) dissolved in DMSO

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare the ATPase reaction mix containing the reaction buffer, ATP, PEP, PK, LDH, and NADH.

  • Add a constant concentration of Kif15 and microtubules to the reaction mix.

  • Aliquot the reaction mix into the wells of a 96-well plate.

  • Add the inhibitor at a range of concentrations to the appropriate wells. Include a DMSO-only control.

  • Incubate the plate at 37°C.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Calculate the initial rate of the reaction for each inhibitor concentration.

  • Plot the reaction rate as a function of inhibitor concentration and fit the data to a suitable model to determine the IC50 value.[11][12]

Microtubule Gliding Assay

This assay directly visualizes the movement of microtubules propelled by surface-adhered motor proteins.

Materials:

  • Purified Kif15 protein

  • Rhodamine-labeled, taxol-stabilized microtubules

  • Gliding buffer (e.g., BRB80 buffer with ATP, casein, and an anti-fade solution)

  • Inhibitor (this compound or GW108X)

  • Glass coverslips and microscope slides to create a flow chamber

  • Fluorescence microscope with a camera for time-lapse imaging

Procedure:

  • Construct a flow chamber using a microscope slide and coverslip.

  • Introduce a solution of Kif15 protein into the chamber and allow it to adsorb to the glass surface.

  • Wash the chamber with gliding buffer to remove unbound motors.

  • Introduce the fluorescently labeled microtubules into the chamber.

  • Add the gliding buffer containing the desired concentration of the inhibitor.

  • Observe the movement of the microtubules using fluorescence microscopy and record time-lapse videos.

  • Analyze the videos to determine the velocity of microtubule gliding.

  • Perform the assay with a range of inhibitor concentrations to determine the IC50 for motility inhibition.[13][14][15][16][17]

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, MCF7)

  • Complete cell culture medium

  • Inhibitor (this compound or GW108X)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Remove the medium and add fresh medium containing various concentrations of the inhibitor. Include a vehicle-only control.

  • Incubate the cells for the desired treatment duration (e.g., 48 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each inhibitor concentration relative to the control.

  • Plot the cell viability as a function of inhibitor concentration and determine the GI50 value.[6][18][19][20]

Conclusion

This compound and GW108X represent two distinct approaches to inhibiting the mitotic kinesin Kif15. This compound acts as a "rigor" inhibitor, locking the motor onto microtubules, while GW108X prevents microtubule binding. This difference in mechanism, along with the off-target profile of GW108X, should be carefully considered when selecting an inhibitor for research or therapeutic development. The provided data and experimental protocols offer a foundation for further investigation into the roles of Kif15 in mitosis and the potential of its inhibitors in cancer therapy. The synergistic effects observed when combining Kif15 inhibitors with Eg5 inhibitors highlight a promising avenue for overcoming chemoresistance.[21]

References

Comparing the efficacy of Kif15-IN-1 and other Kif15 inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Kif15-IN-1 and other prominent Kif15 inhibitors, supported by experimental data. This document delves into their mechanisms of action, summarizes quantitative data for easy comparison, and provides detailed experimental methodologies.

Kinesin family member 15 (Kif15) has emerged as a critical player in cell division, specifically in the formation and maintenance of the bipolar spindle. Its role becomes particularly crucial in cancer cells that have developed resistance to inhibitors of Eg5, another key mitotic kinesin. This has spurred the development of small molecule inhibitors targeting Kif15, with this compound being a notable example. This guide compares the efficacy of this compound with other identified Kif15 inhibitors, including GW108X, Munesib-1, and Fift-IN.

Mechanism of Action and Efficacy

Kif15 inhibitors have been shown to employ distinct mechanisms to halt the function of the Kif15 motor protein. This compound, for instance, functions by arresting the motor in a microtubule-bound state, which blocks its motility without disrupting its ability to crosslink microtubules.[1] In contrast, GW108X prevents the motor domain of Kif15 from binding to the microtubule track altogether.[1]

The development of these inhibitors is partly driven by the need to overcome resistance to Eg5 inhibitors in cancer therapy.[2][3][4] Kif15 can compensate for the loss of Eg5 activity, making dual inhibition a promising therapeutic strategy.[1][2][5] Studies have demonstrated a synergistic effect when Kif15 inhibitors, such as this compound, are used in combination with Eg5 inhibitors, leading to a significant reduction in cancer cell growth.[1][3][4][6]

Quantitative Comparison of Kif15 Inhibitors

The following tables summarize the available quantitative data on the efficacy of various Kif15 inhibitors from published studies.

InhibitorAssay TypeIC50 ValueCell Line / ConditionsReference
This compound Microtubule Gliding Assay1.72 µMIn vitro[5]
This compound Microtubule Gliding AssaySufficient to eliminate motility at 60 µMIn vitro[6]
GW108X ATPase Assay734 nMIn vitro[5]
GW108X Microtubule Gliding AssayIC50 of 734 nMIn vitro[5]
Munesib-1 Microtubule Gliding AssayPotent inhibitor (specific IC50 not stated)In vitro[7]
Fift-IN Microtubule Gliding AssayIrreversible inhibitionIn vitro[7]
InhibitorAssay TypeEffectCell LineReference
This compound Cell ViabilityAnti-proliferative effectMDA-MB231 and MCF7[8][9]
This compound ApoptosisIncreased apoptosisMDA-MB231 and MCF7[8][9]
This compound Cell MigrationSuppression of migrationMDA-MB231 and MCF7[8][9]
This compound Spindle BipolarityNo effect at 25 µM in RPE-1 cellsRPE-1[5]
This compound Spindle BipolarityIncreased monopolar spindles from 43% to 84% at 25 µM in KIRC-1 cellsKIRC-1[5]
GW108X Spindle BipolarityNo effect on spindle bipolarity in RPE-1 cellsRPE-1[5]
GW108X Spindle BipolarityIncreased monopolar spindles in KIRC-1 cellsKIRC-1[5]
Munesib-1 Metaphase DurationNo significant changeRPE-1[8]
Fift-IN Metaphase DurationSignificant increaseRPE-1[8]

Signaling Pathways and Experimental Workflows

To understand the broader context of Kif15 inhibition, it is essential to visualize the signaling pathways in which Kif15 is involved and the workflows of the experiments used to evaluate its inhibitors.

Kif15_Signaling_Pathway cluster_upstream Upstream Regulators cluster_pathways Signaling Pathways cluster_kif15 Kif15 cluster_downstream Cellular Processes EGFR EGFR PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT MAPK MAPK Pathway (MEK-ERK) EGFR->MAPK Kif15 Kif15 PI3K_AKT->Kif15 MAPK->Kif15 VEGF VEGF Pathway VEGF->Kif15 Proliferation Proliferation Kif15->Proliferation Migration Migration Kif15->Migration Invasion Invasion Kif15->Invasion Metastasis Metastasis Kif15->Metastasis Spindle_Assembly Bipolar Spindle Assembly Kif15->Spindle_Assembly

Caption: Kif15 interacts with key oncogenic signaling pathways.

Inhibitor_Screening_Workflow cluster_screening High-Throughput Screening cluster_validation Hit Validation and Characterization Compound_Library Compound Library (e.g., MB 24K) Primary_Screen Primary Screen (ATPase Assay - ADP-Glo) Compound_Library->Primary_Screen Hit_Identification Hit Identification (>20% Inhibition) Primary_Screen->Hit_Identification Confirmation_Screen Confirmation Screen (Triplicate) Hit_Identification->Confirmation_Screen IC50_Determination IC50 Determination (MT Gliding Assay) Confirmation_Screen->IC50_Determination Selectivity_Assay Selectivity Assay (vs. other kinesins) IC50_Determination->Selectivity_Assay Cell_Based_Assays Cell-Based Assays (Viability, Mitotic Arrest) Selectivity_Assay->Cell_Based_Assays

References

Kif15-IN-1: A Comparative Guide to its Specificity for the Kinesin Motor Protein Kif15

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Kif15-IN-1, a small molecule inhibitor of the mitotic kinesin Kif15, with other known Kif15 inhibitors. The information presented is based on experimental data to assist researchers in evaluating the specificity and suitability of this compound for their studies.

Executive Summary

This compound is a potent and specific inhibitor of the kinesin family member 15 (Kif15), a motor protein essential for proper mitotic spindle formation and function. This guide details its performance against other Kif15 inhibitors, namely GW108X, Munesib-1, and Fift-IN, based on their half-maximal inhibitory concentrations (IC50) in various biochemical and cellular assays. The distinct mechanisms of action of these inhibitors are also compared, providing a rationale for selecting the most appropriate tool compound for specific research questions. Furthermore, detailed experimental protocols for key assays and visualizations of the Kif15 signaling pathway and inhibitor validation workflows are provided to support experimental design and data interpretation.

Comparison of Kif15 Inhibitor Potency

The following table summarizes the reported IC50 values for this compound and other commercially available Kif15 inhibitors. Lower IC50 values indicate higher potency.

InhibitorAssay TypeOrganismIC50 (µM)Reference
This compound Microtubule-Gliding AssayHuman0.203[1]
Microtubule-Gliding AssayHuman1.72[1]
Cell Viability (HeLa)Human0.2[2]
Cell Viability (MDA-MB231, 48h)Human57.95 ± 3.99[3]
Cell Viability (MCF7, 48h)Human61.9 ± 0.8[3]
GW108X ATPase AssayNot Specified0.82[1]
Microtubule-Gliding AssayNot Specified0.734[1]
Munesib-1 ATPase AssayNot Specified2.8[4]
Microtubule-Gliding AssayNot Specified0.4[4]
Fift-IN ATPase AssayNot Specified20.9[4]
Microtubule-Gliding AssayNot Specified5[4]

Mechanism of Action

Kif15 inhibitors exhibit distinct mechanisms of action, which can influence their cellular effects.

  • This compound: This inhibitor arrests the Kif15 motor in a microtubule-bound state, effectively blocking its motility without preventing it from crosslinking microtubules.[5]

  • GW108X: In contrast, GW108X is an allosteric inhibitor that prevents the motor domain of Kif15 from binding to microtubules.[5]

  • Munesib-1 and Fift-IN: These inhibitors also act via an allosteric mechanism, similar to GW108X, by impairing the microtubule binding of Kif15.[4]

Specificity and Off-Target Effects

While potent against Kif15, it is crucial to consider the selectivity of these inhibitors.

  • This compound: Studies have shown that this compound is specific for Kif15, with high concentrations having no effect on the motility of another mitotic kinesin, Eg5.[6] Interestingly, treatment with this compound has been observed to downregulate KIF15 gene expression, which could be an off-target effect or a cellular feedback mechanism.[3] Normal rat embryo fibroblasts have shown resistance to this compound, suggesting a degree of selectivity for cancer cells where Kif15 is often overexpressed.[3]

  • GW108X: While showing a preference for Kif15, GW108X has been noted to have some promiscuity as a kinase inhibitor, with minor inhibition of other mitotic motors like Eg5, HSET, and Kif18A at higher concentrations.[1]

  • Munesib-1 and Fift-IN: These compounds are reported to be selective KIF15 inhibitors and do not suffer from the off-target effects observed with GW108X, particularly its anti-kinase activity.[4]

Experimental Protocols

Detailed methodologies for key assays are provided below to enable replication and validation of the presented data.

Microtubule-Gliding Assay

This assay measures the ability of motor proteins to move microtubules along a glass surface.

Materials:

  • Purified, recombinant Kif15 protein

  • Taxol-stabilized, fluorescently labeled microtubules

  • Motility buffer (e.g., 80 mM PIPES pH 6.8, 1 mM EGTA, 1 mM MgCl2, 10 µM Taxol, 1 mM ATP)

  • Casein solution (for blocking)

  • Antifade solution

  • Microscope slides and coverslips

Procedure:

  • Create a flow chamber using a microscope slide and coverslip.

  • Introduce a solution of Kif15 protein into the chamber and incubate to allow the motors to adhere to the glass surface.

  • Wash the chamber with motility buffer to remove unbound motors.

  • Block the surface with a casein solution to prevent non-specific binding of microtubules.

  • Introduce the fluorescently labeled microtubules into the chamber.

  • Add the motility buffer containing ATP and the desired concentration of the Kif15 inhibitor (or DMSO as a control).

  • Observe and record the movement of microtubules using a fluorescence microscope equipped with a camera.

  • Analyze the velocity of microtubule gliding.

ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by the motor protein, which is coupled to its movement.

Materials:

  • Purified, recombinant Kif15 protein

  • Microtubules

  • Reaction buffer (e.g., 25 mM Pipes, pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT)

  • ATP

  • NADH-coupled system reagents (pyruvate kinase, lactate dehydrogenase, phosphoenolpyruvate, NADH)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, microtubules, and the NADH-coupled system reagents.

  • Add the purified Kif15 protein to the reaction mixture.

  • Add the desired concentration of the Kif15 inhibitor (or DMSO as a control).

  • Initiate the reaction by adding ATP.

  • Monitor the decrease in NADH absorbance at 340 nm over time using a spectrophotometer. The rate of absorbance decrease is proportional to the rate of ATP hydrolysis.

  • Calculate the ATPase activity from the rate of NADH oxidation.

Visualizations

Kif15 Signaling Pathway in Mitosis

The following diagram illustrates the role of Kif15 in the formation and maintenance of the bipolar mitotic spindle.

Kif15_Mitotic_Pathway Role of Kif15 in Mitotic Spindle Assembly cluster_mitosis Mitosis cluster_spindle Spindle Assembly Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Centrosome_Separation Centrosome Separation Spindle_Bipolarity Spindle Bipolarity Centrosome_Separation->Spindle_Bipolarity Chromosome_Alignment Chromosome Alignment Spindle_Bipolarity->Chromosome_Alignment Kif15 Kif15 Kif15->Centrosome_Separation Contributes to Microtubules Microtubules Kif15->Microtubules Crosslinks & slides antiparallel Eg5 Eg5 Eg5->Centrosome_Separation Major driver of Eg5->Microtubules Crosslinks & slides antiparallel Kif15_IN_1 This compound Kif15_IN_1->Kif15 Inhibits

Caption: Kif15's role in mitotic spindle assembly.

Experimental Workflow for Kif15 Inhibitor Specificity Validation

This diagram outlines a typical workflow for validating the specificity of a novel Kif15 inhibitor.

Inhibitor_Validation_Workflow Workflow for Kif15 Inhibitor Specificity Validation cluster_biochem Biochemical Characterization cluster_cell Cellular Characterization Start Novel Kif15 Inhibitor Biochemical_Assays Biochemical Assays Start->Biochemical_Assays ATPase_Assay ATPase Assay (IC50 determination) Biochemical_Assays->ATPase_Assay MT_Gliding_Assay MT-Gliding Assay (IC50 determination) Biochemical_Assays->MT_Gliding_Assay Cellular_Assays Cellular Assays Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Cellular_Assays->Cell_Viability Phenotypic_Assay Phenotypic Assay (e.g., Mitotic Arrest) Cellular_Assays->Phenotypic_Assay Specificity_Panel Kinase/Motor Specificity Panel Off_Target_ID Off-Target Identification Specificity_Panel->Off_Target_ID Conclusion Validated Specific Kif15 Inhibitor Off_Target_ID->Conclusion ATPase_Assay->Cellular_Assays MT_Gliding_Assay->Cellular_Assays Cell_Viability->Specificity_Panel Phenotypic_Assay->Specificity_Panel

Caption: A typical workflow for validating Kif15 inhibitor specificity.

References

A Comparative Analysis of Kif15-IN-1 and Eg5 Inhibitors in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Strategic Guide for Researchers in Oncology and Drug Development

The mitotic spindle is a critical target in cancer therapy due to its essential role in cell division. For decades, drugs targeting microtubules, such as taxanes and vinca alkaloids, have been mainstays in chemotherapy. However, their broad effects on the microtubule cytoskeleton lead to significant side effects, notably neurotoxicity. This has driven the search for more specific anti-mitotic agents that target proteins exclusively involved in mitosis, such as the kinesin motor proteins Eg5 (also known as KSP or KIF11) and Kif15 (Kinesin-12).

This guide provides a comparative analysis of inhibitors targeting these two key mitotic kinesins: Kif15-IN-1 and the broader class of Eg5 inhibitors. We will examine their mechanisms of action, present comparative experimental data, and detail the methodologies used to obtain these findings. The central theme emerging from this analysis is the potential for a powerful synergistic combination therapy to overcome intrinsic and acquired resistance to Eg5 inhibition.

Mechanism of Action: A Tale of Two Mitotic Motors

Eg5 and Kif15 are both plus-end directed motor proteins that play crucial, albeit partially redundant, roles in establishing and maintaining the bipolar mitotic spindle.

Eg5 (KIF11): The Primary Force for Spindle Bipolarity

Eg5 is a homotetrameric kinesin that localizes to the spindle midzone, where it crosslinks antiparallel microtubules and slides them apart. This outward-pushing force is the primary driver for separating the centrosomes during prophase, a prerequisite for the formation of a bipolar spindle.[1][2]

Inhibition of Eg5 prevents centrosome separation, resulting in a characteristic cellular phenotype: the formation of a "monoaster" spindle, where a radial array of microtubules surrounds a single centrosomal body.[3] This activates the spindle assembly checkpoint, leading to prolonged mitotic arrest and, ultimately, apoptotic cell death in tumor cells.[3] Because Eg5's function is largely restricted to mitosis, its inhibitors generally lack the neurotoxic side effects associated with tubulin-targeting agents.[1]

Eg5 inhibitors can be broadly classified by their mechanism:

  • Allosteric Loop L5 Inhibitors: Most clinical candidates (e.g., Ispinesib, Filanesib, Monastrol, S-trityl-L-cysteine (STLC)) bind to an allosteric pocket near the ATP-binding site.[2][4] This traps the motor in a weak microtubule-binding state, effectively knocking it off its track and causing the spindle to collapse.[2]

  • Rigor Inhibitors: A less common class (e.g., BRD9876) acts as an ATP-competitive inhibitor, locking Eg5 in a strong, rigor-like binding state on the microtubule.[2] While this also prevents motor activity, it can paradoxically stabilize microtubule structures.[2]

cluster_0 Normal Mitosis cluster_1 Eg5 Inhibition Prophase Prophase (Duplicated Centrosomes) Eg5_active Active Eg5 Prophase->Eg5_active Pushes centrosomes apart Spindle Bipolar Spindle Formation Eg5_active->Spindle Metaphase Metaphase Spindle->Metaphase Prophase_inhib Prophase (Duplicated Centrosomes) Eg5_inhib Inhibited Eg5 Prophase_inhib->Eg5_inhib Eg5 Inhibitors (e.g., Ispinesib) Monoaster Monoaster Spindle Eg5_inhib->Monoaster Fails to separate centrosomes Arrest Mitotic Arrest & Apoptosis Monoaster->Arrest

Caption: Effect of Eg5 inhibition on mitotic spindle formation.

Kif15 (Kinesin-12): The Backup System

Kif15 also functions to separate spindle poles.[5] While its role in a normal mitosis is less dominant than Eg5's, it becomes critical when Eg5 is compromised. Kif15 can compensate for the loss of Eg5 function, allowing cells to build a bipolar spindle and complete mitosis even in the presence of potent Eg5 inhibitors.[6][7] This functional redundancy is a key mechanism of resistance to Eg5-targeted monotherapy and a primary reason for their limited success in clinical trials.[6][8]

This compound is a small molecule that specifically inhibits Kif15.[9] Its mechanism differs from many Eg5 inhibitors; it arrests the Kif15 motor in a strong, microtubule-bound state.[6] This not only blocks the motor's motility but also effectively turns it into a brake that resists forces generated by other motors, like Eg5.[8]

Comparative Efficacy and Performance Data

Experimental data clearly demonstrates the distinct potencies of various inhibitors and, most importantly, the synergistic potential of targeting both kinesins simultaneously.

Table 1: In Vitro Inhibitory Potency

This table summarizes the half-maximal inhibitory concentrations (IC50) or effective doses from various in vitro assays. Lower values indicate higher potency.

InhibitorTargetAssay TypePotencyReference(s)
This compound Kif15MT Gliding AssayIC50: 203 nM[5]
MT Gliding Assay~60 µM (for complete inhibition)[8]
Ispinesib Eg5MT Gliding Assay~1 µM (for complete inhibition)[8]
Filanesib Eg5MT Gliding Assay~1 µM (for complete inhibition)[8]
S-trityl-L-cysteine (STLC) Eg5MT-activated ATPaseIC50: 140 nM[10][11]
Dimethylenastron Eg5Eg5 Inhibition AssayIC50: 200 nM[12]
K858 Eg5Eg5 Inhibition AssayIC50: 1.3 µM[13]
Monastrol Eg5Mitotic Arrest (HeLa)IC50: ~25 µM (calculated from STLC comparison)[11]
Table 2: Cellular Activity and Cytotoxicity

This table presents data on the effects of the inhibitors on cancer cell lines, including growth inhibition (GI50) and mitotic arrest.

Inhibitor(s)Cell Line(s)Assay TypeKey FindingReference(s)
This compound MDA-MB231 (Breast)MTT Assay (48h)GI50: 57.95 µM[14]
MCF7 (Breast)MTT Assay (48h)GI50: > 100 µM[14]
S-trityl-L-cysteine (STLC) HeLa (Cervical)Mitotic ArrestIC50: 700 nM[10][11]
This compound + Ispinesib HeLa (Cervical)Cell ProliferationStrong Synergy , most pronounced at 20 µM this compound + 1 nM Ispinesib[8]
This compound + Filanesib HeLa (Cervical)Cell ProliferationStrong Synergy , most pronounced at 20 µM this compound + 1 nM Filanesib[8]
This compound + Ispinesib Gastric Cancer CellsProliferationSynergistic antitumor effect in vitro and in vivo[15]

The Rationale for Combination Therapy: Overcoming Resistance

Therefore, a dual-inhibition strategy is a rational approach to preemptively block this escape mechanism. By inhibiting both the primary motor (Eg5) and the key backup motor (Kif15), the combination therapy creates a more robust mitotic block that is significantly more effective at killing cancer cells than either agent alone.[8][15]

Spindle_Goal Bipolar Spindle Formation Synergy Synergistic Mitotic Arrest Eg5_Pathway Eg5 Pathway (Primary) Eg5_Pathway->Spindle_Goal Kif15_Pathway Kif15 Pathway (Compensatory) Kif15_Pathway->Spindle_Goal Eg5_Inhib Eg5 Inhibitor Block1 BLOCK Eg5_Inhib->Block1 Kif15_Inhib This compound Block2 BLOCK Kif15_Inhib->Block2 Block1->Eg5_Pathway Block2->Kif15_Pathway

Caption: Rationale for dual inhibition of Eg5 and Kif15.

Experimental Protocols

Detailed and reproducible methodologies are crucial for comparative studies. Below are protocols for key assays cited in the analysis.

Protocol 1: Cell Viability / Cytotoxicity (MTT Assay)

This protocol is adapted from studies evaluating the cytotoxic effects of this compound on breast cancer cell lines.[14]

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, MCF7) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours at 37°C in a 5% CO₂ incubator.

  • Inhibitor Treatment: Prepare serial dilutions of the inhibitor (e.g., this compound) in complete culture medium. Remove the old medium from the wells and add 100 µL of the inhibitor-containing medium. Include vehicle-only (e.g., 0.1% DMSO) wells as a control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the inhibitor concentration and use a non-linear regression model to determine the GI50/IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the cell cycle phase distribution and quantify mitotic arrest.

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of inhibitor(s) for a specified time (e.g., 24 hours).

  • Cell Harvest: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the floating cells from the supernatant.

  • Fixation: Pellet the cells by centrifugation (300 x g for 5 minutes). Wash once with cold PBS. Resuspend the cell pellet in 500 µL of cold PBS and add 4.5 mL of cold 70% ethanol dropwise while vortexing gently to fix the cells. Store at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer, exciting the PI at 488 nm and measuring the emission at ~610 nm. Collect data from at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a DNA content histogram. Quantify the percentage of cells in G1, S, and G2/M phases. A significant increase in the 4N DNA content peak indicates G2/M arrest.

cluster_workflow Experimental Workflow: Cell Cycle Analysis Start Seed Cells (6-well plate) Treat Treat with Inhibitor (e.g., 24h) Start->Treat Harvest Harvest Cells (Adherent + Floating) Treat->Harvest Fix Fix in 70% Ethanol Harvest->Fix Stain Stain with Propidium Iodide & RNase A Fix->Stain Analyze Analyze via Flow Cytometry Stain->Analyze End Quantify G2/M Arrest Analyze->End

Caption: Workflow for cell cycle analysis via flow cytometry.
Protocol 3: In Vitro Microtubule (MT) Gliding Assay

This assay directly measures the effect of an inhibitor on the motor's ability to move microtubules.[8]

  • Flow-Cell Preparation: Construct a flow-cell by placing a coverslip over a glass slide with double-sided tape as a spacer.

  • Motor Adsorption: Introduce a solution containing the recombinant motor protein (e.g., Kif15 or Eg5) into the flow-cell and incubate for 5 minutes to allow the motors to adsorb to the glass surface.

  • Blocking: Wash the chamber with a blocking buffer (e.g., casein solution) to prevent non-specific binding of microtubules.

  • Microtubule Introduction: Introduce a solution containing taxol-stabilized, fluorescently-labeled microtubules, along with ATP and the inhibitor at the desired concentration.

  • Imaging: Place the slide on a total internal reflection fluorescence (TIRF) microscope. Record time-lapse movies of the microtubules gliding over the motor-coated surface.

  • Data Analysis: Use tracking software (e.g., ImageJ with MTrackJ plugin) to measure the velocity of individual microtubules. Compare the velocities in the presence of the inhibitor to the vehicle control to determine the level of inhibition and calculate the IC50.

Conclusion

The comparative analysis of this compound and Eg5 inhibitors illuminates a critical aspect of modern anti-mitotic drug development: the challenge of cellular redundancy. While Eg5 is a well-validated and potent cancer target, its clinical efficacy has been hampered by the compensatory function of Kif15.[6][8]

The experimental data strongly supports a paradigm shift from monotherapy to a synergistic combination therapy. The dual inhibition of Eg5 and Kif15 with agents like Ispinesib and this compound, respectively, offers a robust strategy to overcome this resistance mechanism.[8][15] This approach has demonstrated significant synergistic effects in preclinical models, effectively shutting down the cell's ability to construct a bipolar spindle.[8][15] For researchers and drug developers, these findings provide a clear rationale for advancing dual Kif15/Eg5 inhibition strategies into further preclinical and clinical investigation as a promising next-generation anti-mitotic therapy.

References

Validating KIF15 Inhibition: A Comparative Guide to the In Vivo Anti-proliferative Effects of Kif15-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of Kif15-IN-1, a small molecule inhibitor of the mitotic kinesin KIF15, and its potential for in vivo anti-proliferative applications. KIF15 is a motor protein crucial for the proper formation of the bipolar spindle during mitosis.[1] Its overexpression is linked to the progression of various cancers, including glioma, pancreatic, and breast cancer, making it a compelling target for anti-cancer therapies.[2][3][4]

This document is intended for researchers, scientists, and drug development professionals, offering a summary of experimental data, detailed protocols for in vivo validation, and a comparison with alternative therapeutic strategies.

This compound: Mechanism and Preclinical Evidence

This compound is a selective inhibitor that targets the motor domain of KIF15, disrupting its function in cell division.[5] Preclinical studies have demonstrated its efficacy in vitro. For instance, this compound exhibits a cytotoxic effect on breast cancer cell lines, leading to decreased cell viability, suppressed migration, and increased apoptosis.[6] While direct in vivo studies on this compound are emerging, research on silencing the KIF15 gene in animal models strongly supports the therapeutic potential of its inhibition. These genetic knockdown studies have shown significant inhibition of tumor growth in glioma and pancreatic cancer xenograft models, validating KIF15 as an in vivo anti-proliferative target.[2][3]

KIF15 Signaling Pathways

KIF15 exerts its pro-proliferative effects by influencing key signaling pathways. Notably, it has been shown to promote cancer cell growth through the activation of the MEK/ERK pathway.[2][3] It is also implicated in the regulation of the PI3K/AKT and p53 signaling pathways in certain cancers.[7][8] Inhibition of KIF15 is expected to downregulate these pro-survival and proliferative signals.

KIF15_Signaling KIF15 KIF15 MEK MEK KIF15->MEK activates PI3K PI3K KIF15->PI3K activates ERK ERK MEK->ERK activates Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT activates AKT->Proliferation

Caption: KIF15-mediated pro-proliferative signaling pathways.

Comparative Analysis of KIF15-Targeted Therapies

The primary strategy to counteract KIF15-driven cancer progression involves direct inhibition or targeting functionally redundant pathways. This compound is a key compound in this effort, but alternative and complementary approaches exist.

Therapeutic Agent/StrategyTargetMechanism of ActionKey In Vitro/In Vivo FindingsReference
This compound KIF15Small molecule inhibitor that arrests the motor in a microtubule-bound state.Inhibits proliferation and induces apoptosis in breast cancer cells. Synergizes with Eg5 inhibitors in HeLa cells.[6][9]
GW108X KIF15Small molecule inhibitor that prevents the KIF15 motor domain from binding to microtubules.Inhibits KIF15-driven microtubule gliding.[10]
KIF15 Gene Silencing (siRNA/shRNA) KIF15 mRNAGenetic knockdown of KIF15 expression.Inhibits tumor growth in glioma, pancreatic, and nasopharyngeal cancer xenograft models.[2][3][8]
Ispinesib (SB-715992) Eg5/KIF11Allosteric inhibitor of Eg5, another mitotic kinesin.Shows anti-proliferative activity, but resistance can develop via KIF15 upregulation.[10][11]
Filanesib (ARRY-520) Eg5/KIF11Allosteric inhibitor of Eg5.Used in clinical trials; demonstrates synergistic effects when combined with KIF15 inhibition.[11][12]

The Rationale for Combination Therapy

A significant challenge in targeting mitotic kinesins is functional redundancy. The kinesin Eg5 (also known as KIF11) works in parallel with KIF15 to ensure spindle bipolarity. Inhibition of Eg5 alone can be compensated by KIF15, leading to therapeutic resistance.[10] This has led to the failure of Eg5 inhibitors in some clinical trials. A promising strategy is the dual inhibition of both Eg5 and KIF15, which has been shown to synergistically reduce cancer cell proliferation.[12]

Combination_Therapy_Logic cluster_kif15 KIF15 Pathway cluster_eg5 Eg5 Pathway KIF15 KIF15 Spindle Bipolar Spindle Assembly KIF15->Spindle supports Kif15_IN1 This compound Kif15_IN1->KIF15 inhibits Eg5 Eg5 (KIF11) Eg5->Spindle supports Eg5_Inhibitor Ispinesib / Filanesib Eg5_Inhibitor->Eg5 inhibits Proliferation Tumor Cell Proliferation Spindle->Proliferation

Caption: Rationale for dual inhibition of KIF15 and Eg5.

Experimental Protocol: Validating this compound in a Mouse Xenograft Model

This protocol outlines a standard procedure to assess the anti-proliferative effects of this compound in vivo, based on methodologies reported for KIF15 silencing studies.[2][3][8]

Key Steps:
  • Cell Culture: Culture a human cancer cell line with known KIF15 expression (e.g., U87 MG glioma cells, PANC-1 pancreatic cancer cells).

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice, 4-6 weeks old).

  • Tumor Implantation: Subcutaneously inject approximately 5 x 10⁶ cancer cells suspended in a suitable medium (e.g., PBS or Matrigel) into the flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable volume (e.g., 100 mm³), randomly assign mice into treatment and control groups (n=5-10 per group).

  • Treatment Administration:

    • Vehicle Control Group: Administer the vehicle solution (e.g., DMSO, saline) following the same schedule as the treatment group.

    • This compound Treatment Group: Administer this compound at a predetermined dose and schedule (e.g., intraperitoneal injection daily or several times a week). Dose determination may require a preliminary tolerability study.

  • Monitoring:

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).

    • Monitor animal body weight and general health status.

  • Endpoint Analysis:

    • At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a predetermined size), euthanize the mice.

    • Excise, weigh, and photograph the tumors.

    • Process tumor tissue for further analysis (e.g., fixation in formalin for histology or snap-freezing for molecular analysis).

  • Histological and Molecular Analysis:

    • Immunohistochemistry (IHC): Stain tumor sections for proliferation markers (e.g., Ki-67) and apoptotic markers (e.g., cleaved caspase-3).

    • Western Blot: Analyze protein expression from tumor lysates to confirm the downregulation of KIF15 signaling targets (e.g., p-ERK, p-AKT).

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cancer Cell Culture Implantation 3. Subcutaneous Tumor Implantation Cell_Culture->Implantation Animal_Acclimation 2. Animal Model Acclimation Animal_Acclimation->Implantation Grouping 4. Tumor Growth & Randomization Implantation->Grouping Treatment 5. Administer This compound / Vehicle Grouping->Treatment Monitoring 6. Monitor Tumor Volume & Animal Health Treatment->Monitoring Endpoint 7. Euthanasia & Tumor Excision Monitoring->Endpoint End of study Analysis 8. IHC & Western Blot Analysis Endpoint->Analysis

Caption: Workflow for in vivo validation using a xenograft model.

Conclusion

This compound represents a promising targeted therapy for cancers dependent on the KIF15 motor protein. While in vitro data is strong, comprehensive in vivo studies are necessary to fully validate its anti-proliferative effects and establish its therapeutic window. The experimental framework provided here, along with a comparative understanding of alternative strategies like dual Eg5/KIF15 inhibition, offers a clear path for the continued development of KIF15 inhibitors as a novel class of anti-cancer agents.

References

Comparative Analysis of Kif15-IN-1 Activity Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers in Oncology and Drug Development

This guide provides a detailed comparison of the biological activity of Kif15-IN-1, a small molecule inhibitor of the mitotic kinesin Kif15, across various cell lines. Kif15 has emerged as a promising target in oncology, particularly in the context of resistance to Eg5 inhibitors. This document summarizes key experimental data, outlines detailed protocols for relevant assays, and visualizes the underlying molecular pathways to aid researchers in evaluating the potential of this compound for further investigation.

Mechanism of Action and Therapeutic Rationale

Kif15 is a plus-end directed motor protein that plays a crucial role in the formation and maintenance of the bipolar spindle during mitosis.[1] In many cancer cells, Kif15 can compensate for the inhibition of Eg5, another key mitotic kinesin, leading to resistance to Eg5-targeted therapies.[2] this compound inhibits Kif15 by arresting the motor in a microtubule-bound state, thereby disrupting its motile function.[3] This mechanism provides a strong rationale for its use as a monotherapy or in combination with Eg5 inhibitors to overcome therapeutic resistance.

Comparative Activity of Kif15 Inhibitors

The inhibitory potential of this compound has been evaluated in various assays, providing insights into its potency and mechanism. For a comprehensive comparison, we also include data for GW108X, an alternative Kif15 inhibitor with a distinct mechanism of action that prevents the motor domain of Kif15 from binding to microtubules.[3]

Table 1: Biochemical Inhibitory Activity of Kif15 Inhibitors

InhibitorAssay TypeIC50 (µM)Source
This compound Microtubule Gliding1.72[4]
GW108X ATPase0.82[5]
GW108X Microtubule Gliding0.734[5]

Cross-Validation of this compound Activity in Cancer Cell Lines

The anti-proliferative effects of this compound have been investigated in several cancer cell lines, demonstrating its potential as an anti-cancer agent.

HeLa (Cervical Cancer)

In HeLa cells, this compound has been shown to act synergistically with Eg5 inhibitors, such as Ispinesib and Filanesib, to reduce cancer cell viability.[6][7] Treatment of HeLa cells for 72 hours with a combination of this compound and an Eg5 inhibitor resulted in a significant decrease in the number of viable cells compared to treatment with either inhibitor alone.[6]

MDA-MB-231 (Triple-Negative Breast Cancer) and MCF7 (Estrogen Receptor-Positive Breast Cancer)

A recent study demonstrated the anti-proliferative effect of this compound in both MDA-MB-231 and MCF7 breast cancer cell lines.[8] The cytotoxic effect of this compound in these cell lines was associated with an increase in apoptosis and a suppression of cell migration.[8] The viability of both cell lines was assessed using an MTT assay.[8]

While specific IC50 values from cell viability assays for this compound are not consistently reported across all studies, the available data strongly indicates its activity against these cancer cell lines. Further standardized studies would be beneficial to establish a more comprehensive comparative profile.

Experimental Protocols

To facilitate the replication and further investigation of this compound's activity, detailed protocols for key experimental assays are provided below.

Cell Viability (MTT) Assay

This protocol is adapted from standard MTT assay procedures and can be used to determine the IC50 value of this compound in various cell lines.

Materials:

  • 96-well plates

  • Complete cell culture medium

  • This compound (and other inhibitors as required)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • 6-well plates

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of this compound for the specified duration. Include appropriate controls.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Kif15 Signaling and Regulatory Pathways

To provide a broader context for the action of this compound, the following diagrams illustrate the key signaling pathways involving Kif15.

Kif15_Mitotic_Pathway cluster_mitosis Mitotic Progression cluster_inhibition Inhibitor Action Eg5 Eg5 Spindle Bipolar Spindle Formation Eg5->Spindle Centrosomes Centrosome Separation Eg5->Centrosomes Kif15 Kif15 Kif15->Spindle Kif15->Centrosomes TPX2 TPX2 TPX2->Kif15 localization KBP KBP KBP->Kif15 interaction Chromosomes Chromosome Alignment Spindle->Chromosomes Centrosomes->Spindle Eg5_Inhibitor Eg5 Inhibitor (e.g., Ispinesib) Eg5_Inhibitor->Eg5 Kif15_IN_1 This compound Kif15_IN_1->Kif15 Arrests on MT Apoptosis Apoptosis Kif15_IN_1->Apoptosis GW108X GW108X GW108X->Kif15 Prevents MT binding

Kif15's role in mitosis and points of inhibitor intervention.

Kif15_Cancer_Signaling cluster_pathways Kif15 in Cancer Signaling cluster_inhibitor_effect Effect of this compound Kif15 Kif15 PI3K_AKT PI3K/AKT Pathway Kif15->PI3K_AKT MAPK MAPK Pathway Kif15->MAPK Proliferation Cell Proliferation PI3K_AKT->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_AKT->Apoptosis_Inhibition MAPK->Proliferation Migration Cell Migration MAPK->Migration Proliferation->Kif15 feedback? Kif15_IN_1 This compound Kif15_IN_1->Kif15 Apoptosis Induction of Apoptosis Kif15_IN_1->Apoptosis

Kif15's involvement in key cancer-related signaling pathways.

Conclusion

This compound is a potent inhibitor of the mitotic kinesin Kif15 with demonstrated anti-proliferative and pro-apoptotic activity in various cancer cell lines, including those resistant to Eg5 inhibitors. Its unique mechanism of arresting Kif15 on microtubules provides a clear rationale for its further development, both as a single agent and in combination therapies. This guide provides a foundational overview for researchers, summarizing the current understanding of this compound's activity and offering detailed protocols to standardize future investigations. The provided signaling pathway diagrams offer a visual framework for understanding the molecular context of Kif15 inhibition. Further studies to establish a comprehensive panel of cellular IC50 values for this compound and its analogues are warranted to accelerate its clinical translation.

References

Kif15-IN-1 vs. Kif11 Inhibitors: A Comparative Guide to Overcoming Drug Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of resistance to targeted cancer therapies is a significant challenge in oncology. Kinesin spindle protein (Kif11, also known as Eg5) inhibitors, a class of anti-mitotic agents that disrupt cell division, have shown promise in preclinical studies but have faced limitations in clinical trials due to acquired resistance. A key mechanism of this resistance involves the compensatory upregulation of another mitotic kinesin, Kif15. This guide provides a detailed comparison of Kif15-IN-1, a Kif15 inhibitor, and Kif11 inhibitors, with a focus on their potential to overcome drug resistance, supported by experimental data.

Mechanism of Action: Targeting the Mitotic Spindle

Both Kif11 and Kif15 are crucial motor proteins involved in the formation and maintenance of the bipolar mitotic spindle, a cellular machine essential for accurate chromosome segregation during cell division. However, they play distinct and partially redundant roles.

Kif11 (Eg5): The Primary Force Generator

Kif11 is a homotetrameric kinesin that bundles and slides antiparallel microtubules, generating the outward force necessary to push the spindle poles apart.[1][2] Inhibition of Kif11 prevents the formation of a bipolar spindle, leading to a "monopolar" spindle phenotype, mitotic arrest, and ultimately, apoptosis in cancer cells.[3] This makes Kif11 an attractive target for cancer therapy.

Kif15: The Compensatory Player

Kif15 also contributes to spindle bipolarity, and its role becomes critical when Kif11 is inhibited.[3] In Kif11-inhibitor-resistant cells, Kif15 can compensate for the loss of Kif11 function, enabling the separation of spindle poles and allowing cancer cells to complete mitosis and proliferate.[3][4] This functional redundancy is a primary driver of resistance to Kif11 inhibitors.

This compound: A Strategy to Counter Resistance

This compound is a small molecule inhibitor of Kif15.[5] By targeting the compensatory mechanism, this compound has the potential to restore sensitivity to Kif11 inhibitors or act synergistically with them to induce cancer cell death.

Comparative Performance: this compound and Kif11 Inhibitors

Experimental data from studies on various cancer cell lines, particularly gastric and malignant peripheral nerve sheath tumors, highlight the differential and synergistic effects of inhibiting Kif15 and Kif11.

In Vitro Efficacy: Cell Viability and Proliferation

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for this compound and various Kif11 inhibitors in different cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeThis compound IC50 (µM)Reference
AGSGastric Cancer~10[1][2]
HGC-27Gastric Cancer~15[1][2]
MDA-MB-231Triple-Negative Breast CancerNot specified[5]
MCF7ER+ Breast CancerNot specified[5]

Table 2: IC50 Values of Kif11 Inhibitors in Cancer Cell Lines

InhibitorCell LineCancer TypeIC50 (nM)Reference
IspinesibS462Malignant Peripheral Nerve Sheath Tumor~1.6[3]
IspinesibST88-14Malignant Peripheral Nerve Sheath Tumor~1.6[3]
ARRY-520S462Malignant Peripheral Nerve Sheath Tumor0.54[3]
ARRY-520ST88-14Malignant Peripheral Nerve Sheath Tumor0.57[3]
Overcoming Resistance: The Synergistic Effect

The true potential of this compound lies in its ability to act synergistically with Kif11 inhibitors to overcome resistance.

A study on gastric cancer cells demonstrated that the combination of this compound and the Kif11 inhibitor ispinesib resulted in a synergistic anti-proliferative effect, both in vitro and in vivo.[1][2] Knockout of KIF15 in gastric cancer cells significantly increased their sensitivity to ispinesib.[1][2]

Similarly, in malignant peripheral nerve sheath tumor (MPNST) cells, genetic suppression of KIF15 enhanced the sensitivity to Kif11 inhibitors.[3] This suggests that a dual-inhibition strategy could be effective in tumors where Kif15-mediated resistance is a factor.

Table 3: Synergistic Effects of this compound and Kif11 Inhibitors

Cancer TypeThis compound CombinationEffectReference
Gastric CancerIspinesibSynergistic inhibition of proliferation in vitro and in vivo[1][2]
Malignant Peripheral Nerve Sheath TumorIspinesib/ARRY-520 (with KIF15 suppression)Increased sensitivity to Kif11 inhibitors[3]
Epithelial Ovarian CancerKIF11 inhibitorsSynergistic effect in vitro[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound and Kif11 inhibitors.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with various concentrations of this compound, a Kif11 inhibitor, or a combination of both for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with the inhibitors as described for the cell viability assay.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Clonogenic Survival Assay

This assay assesses the long-term proliferative capacity of cells after drug treatment.

Protocol:

  • Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells) in 6-well plates.

  • Drug Treatment: Treat the cells with the inhibitors for 24 hours.

  • Colony Formation: Remove the drug-containing medium, wash the cells, and culture in fresh medium for 10-14 days until visible colonies form.

  • Staining: Fix the colonies with methanol and stain with crystal violet.

  • Colony Counting: Count the number of colonies (containing at least 50 cells).

  • Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.

Visualizing the Mechanisms

The following diagrams illustrate the signaling pathways and experimental workflows described in this guide.

Signaling Pathway: Mitotic Spindle Formation

Mitotic_Spindle_Formation cluster_0 Normal Mitosis cluster_1 Kif11 Inhibition & Resistance cluster_2 Combined Inhibition Kif11 Kif11 (Eg5) Microtubules Antiparallel Microtubules Kif11->Microtubules Slides apart Kif11_inhibited Kif11 (Inhibited) Kif11_inhibited2 Kif11 (Inhibited) Kif15 Kif15 Kif15->Microtubules Contributes to spindle integrity SpindlePoles Spindle Poles Microtubules->SpindlePoles Pushes Resistant_Spindle Bipolar Spindle (Resistance) Microtubules->Resistant_Spindle BipolarSpindle Bipolar Spindle SpindlePoles->BipolarSpindle Forms Kif11_inhibitor Kif11 Inhibitor MonopolarSpindle Monopolar Spindle (Mitotic Arrest) Kif11_inhibited->MonopolarSpindle Leads to Kif15_upregulated Kif15 (Upregulated) Kif15_upregulated->Microtubules Compensates & slides apart Kif15_inhibited Kif15 (Inhibited) Kif15_IN_1 This compound Synergistic_Arrest Mitotic Arrest & Apoptosis Kif15_inhibited->Synergistic_Arrest Synergistic effect Kif11_inhibitor2 Kif11 Inhibitor Kif11_inhibited2->Synergistic_Arrest Synergistic effect

Caption: Mitotic spindle formation and mechanisms of resistance and synergistic inhibition.

Experimental Workflow: Cell Viability and Apoptosis Assays

Experimental_Workflow cluster_workflow Experimental Workflow cluster_assays Assays cluster_analysis Data Analysis start Start: Cancer Cell Culture treatment Treatment: - this compound - Kif11 Inhibitor - Combination - Control start->treatment mtt MTT Assay (Cell Viability) treatment->mtt annexin Annexin V/PI Staining (Apoptosis) treatment->annexin clonogenic Clonogenic Assay (Long-term Survival) treatment->clonogenic ic50 IC50 Calculation mtt->ic50 apoptosis_quant Apoptosis Quantification annexin->apoptosis_quant survival_fraction Surviving Fraction Calculation clonogenic->survival_fraction end Conclusion: Comparative Efficacy & Synergy ic50->end apoptosis_quant->end survival_fraction->end

Caption: Workflow for comparing this compound and Kif11 inhibitors.

Conclusion

The emergence of Kif15 as a key mediator of resistance to Kif11 inhibitors has necessitated the development of novel therapeutic strategies. The available data strongly suggest that targeting Kif15 with inhibitors like this compound, particularly in combination with Kif11 inhibitors, represents a promising approach to overcome this resistance.[1][2][3]

The synergistic effects observed in preclinical models provide a strong rationale for the continued investigation of this dual-inhibition strategy. For researchers and drug development professionals, this comparative analysis underscores the importance of understanding and targeting compensatory resistance mechanisms to improve the efficacy of anti-mitotic cancer therapies. Further clinical investigation is warranted to translate these promising in vitro and in vivo findings into effective treatments for patients with drug-resistant cancers.

References

Confirming the On-Target Effects of Kif15-IN-1: A Comparative Guide with siRNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key methodologies for validating the on-target effects of the Kif15 inhibitor, Kif15-IN-1: direct chemical inhibition and genetic knockdown using small interfering RNA (siRNA). This objective analysis is supported by experimental data and detailed protocols to aid researchers in designing and interpreting their own studies.

Introduction to Kif15 and this compound

Kinesin family member 15 (Kif15) is a plus-end-directed motor protein that plays a crucial role in the formation and maintenance of the bipolar mitotic spindle, a key structure for accurate chromosome segregation during cell division.[1] Its overexpression has been implicated in the progression of various cancers, including breast cancer, glioma, and nasopharyngeal carcinoma, making it an attractive target for anti-cancer drug development.[1][2][3]

This compound is a small molecule inhibitor of Kif15.[4] By binding to the motor domain of Kif15, this compound allosterically inhibits its ATPase activity, leading to mitotic arrest and subsequent cell death in cancer cells dependent on Kif15 function. Confirming that the observed cellular phenotypes are a direct result of Kif15 inhibition is critical for the validation of this compound as a specific therapeutic agent. The gold-standard approach for this validation is to compare the effects of the small molecule inhibitor with those of a highly specific genetic knockdown tool, such as siRNA.

Comparison of Phenotypic Effects: this compound vs. Kif15 siRNA

Both chemical inhibition with this compound and genetic knockdown of Kif15 using siRNA have been shown to induce similar anti-proliferative and pro-apoptotic effects in various cancer cell lines. This convergence of phenotypes strongly supports the on-target activity of this compound. The following table summarizes key quantitative data from studies investigating the effects of both methods.

Parameter This compound Kif15 siRNA Cell Line(s) Citation(s)
Cell Viability (GI50/IC50) GI50: 57.95 µM (48h)Not directly comparedMDA-MB-231 (Breast Cancer)[4]
GI50: 61.9 µM (48h)MCF7 (Breast Cancer)[4]
Apoptosis ~15% late apoptotic cells (at GI50)Significantly increased apoptosis vs. controlMCF7 (Breast Cancer)[4]
5-fold increase in apoptosisU87 MG (Glioma)[2]
3.8-fold increase in apoptosisU251 (Glioma)[2]
Significantly increased apoptosis vs. controlCNE-2, 5-8F (Nasopharyngeal Carcinoma)[3]
Cell Cycle Arrest Not explicitly quantifiedG2/M arrestU87 MG, U251 (Glioma)[2]
G2/M arrestMDA-MB-231, SKBR3 (Breast Cancer)[1]
G0/G1 arrestA549, NCI-H460 (Non-small cell lung cancer)[5]

Experimental Workflow for On-Target Validation

The following diagram illustrates a typical experimental workflow to confirm the on-target effects of this compound by comparing its activity with that of Kif15 siRNA.

G cluster_0 Cell Culture cluster_1 Treatment Groups cluster_2 Endpoint Assays cluster_3 Data Analysis & Conclusion start Seed cancer cells (e.g., MDA-MB-231, U87 MG) control Vehicle Control (e.g., DMSO) start->control inhibitor This compound (Dose-response) start->inhibitor sirna Kif15 siRNA (transfection) start->sirna sirna_control Scrambled siRNA (transfection control) start->sirna_control western Western Blot (Kif15 protein level) control->western Incubate (e.g., 48h) viability Cell Viability Assay (e.g., MTT, CCK-8) control->viability Incubate (e.g., 48h) apoptosis Apoptosis Assay (e.g., Annexin V) control->apoptosis Incubate (e.g., 48h) cell_cycle Cell Cycle Analysis (e.g., Propidium Iodide) control->cell_cycle Incubate (e.g., 48h) inhibitor->western Incubate (e.g., 48h) inhibitor->viability Incubate (e.g., 48h) inhibitor->apoptosis Incubate (e.g., 48h) inhibitor->cell_cycle Incubate (e.g., 48h) sirna->western Incubate (e.g., 48-72h) sirna->viability Incubate (e.g., 48-72h) sirna->apoptosis Incubate (e.g., 48-72h) sirna->cell_cycle Incubate (e.g., 48-72h) sirna_control->western Incubate (e.g., 48-72h) sirna_control->viability Incubate (e.g., 48-72h) sirna_control->apoptosis Incubate (e.g., 48-72h) sirna_control->cell_cycle Incubate (e.g., 48-72h) analysis Compare Phenotypes: Inhibitor vs. siRNA western->analysis viability->analysis apoptosis->analysis cell_cycle->analysis conclusion Confirm On-Target Effect (Phenotypic Convergence) analysis->conclusion

Figure 1. Experimental workflow for this compound on-target validation.

Conceptual Signaling Pathway of Kif15 Inhibition

The diagram below conceptualizes the downstream effects of Kif15 inhibition, leading to mitotic defects and eventual cell death.

G Kif15_IN_1 This compound Kif15 Kif15 Protein Kif15_IN_1->Kif15 Inhibits Activity Arrest Mitotic Arrest (e.g., G2/M) Kif15_IN_1->Arrest siRNA Kif15 siRNA siRNA->Kif15 Reduces Expression siRNA->Arrest Spindle Bipolar Spindle Formation & Maintenance Kif15->Spindle Promotes Mitosis Proper Mitotic Progression Spindle->Mitosis Proliferation Decreased Cell Proliferation Mitosis->Proliferation Allows for Apoptosis Apoptosis Arrest->Apoptosis Arrest->Proliferation

Figure 2. Downstream effects of Kif15 inhibition.

Detailed Experimental Protocols

Kif15 siRNA Transfection

Objective: To specifically knockdown the expression of Kif15 protein in cultured cells.

Materials:

  • Kif15-specific siRNA duplexes (and a non-targeting or scrambled siRNA control)

  • Lipofectamine RNAiMAX Transfection Reagent (or equivalent)

  • Opti-MEM I Reduced Serum Medium (or equivalent)

  • Appropriate cell culture plates and complete growth medium

  • Cells to be transfected (e.g., MDA-MB-231, U87 MG)

Protocol:

  • Cell Seeding: The day before transfection, seed cells in antibiotic-free complete growth medium such that they will be 30-50% confluent at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well of a 6-well plate, dilute 10-30 pmol of Kif15 siRNA (or scrambled control) in 100 µL of Opti-MEM.

    • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX. Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.

  • Transfection: Add the 200 µL of siRNA-lipid complex dropwise to the cells in each well.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding to downstream assays. The optimal incubation time should be determined empirically.

Western Blotting for Kif15 Knockdown Confirmation

Objective: To quantify the reduction in Kif15 protein levels following siRNA transfection or this compound treatment.

Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against Kif15

  • Loading control primary antibody (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary anti-Kif15 antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system. Quantify band intensities relative to the loading control.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of this compound and Kif15 siRNA on cell proliferation and viability.

Materials:

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Plate reader

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a dose-range of this compound or transfect with Kif15 siRNA as described above. Include appropriate controls.

  • Incubation: Incubate for the desired time period (e.g., 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50/IC50 for this compound.

Cell Cycle Analysis by Propidium Iodide Staining

Objective: To determine the effect of Kif15 inhibition on cell cycle distribution.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Harvesting and Fixation:

    • Harvest treated and control cells and wash with PBS.

    • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

By following these protocols and comparing the resulting data, researchers can confidently validate the on-target effects of this compound and further establish its potential as a selective therapeutic agent.

References

Kif15-IN-1: A Comparative Analysis of its Effects on Normal Versus Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the preclinical data on the selective inhibitory effects of Kif15-IN-1, a potent inhibitor of the mitotic kinesin Kif15, reveals a promising therapeutic window for cancer treatment. This guide provides a comprehensive comparison of its cytotoxic and migratory effects on cancerous versus normal cells, supported by experimental data and an exploration of the underlying signaling pathways.

Kinesin family member 15 (KIF15) is a plus-end directed motor protein essential for the proper formation and maintenance of the bipolar spindle during mitosis.[1] While its role is somewhat redundant in normal cell division, many cancer cells exhibit a heightened dependency on KIF15, particularly in the context of resistance to other antimitotic drugs that target the primary mitotic kinesin, Eg5.[2][3] This dependency makes KIF15 an attractive target for anticancer therapies. This compound is a small molecule inhibitor that potently targets the motor activity of KIF15.[2]

Comparative Cytotoxicity: A Preferential Effect on Cancer Cells

Quantitative analysis of the cytotoxic effects of this compound demonstrates a significant therapeutic advantage against cancer cells compared to normal cells. The half-maximal growth inhibitory concentration (GI50) values are markedly lower in various cancer cell lines than in normal cell lines, indicating a higher sensitivity of malignant cells to this compound.

Cell LineCell TypeOrganismGI50 (µM) at 48hReference
MDA-MB-231 Triple-Negative Breast CancerHuman57.95 ± 3.99[4]
MCF7 Estrogen Receptor-Positive Breast CancerHuman61.9 ± 0.8[4]
HeLa Cervical CancerHumanNot explicitly stated, but synergistic effects observed at 20 µM[2]
REF Embryo FibroblastsRat> 100[4]

This differential sensitivity is likely attributable to the overexpression of KIF15 in a wide array of human cancers. Analysis of The Cancer Genome Atlas (TCGA) database reveals a significant upregulation of KIF15 mRNA in numerous tumor types when compared to corresponding normal tissues.[5] This overexpression may render cancer cells more reliant on KIF15 for mitotic progression and survival, thus making them more susceptible to its inhibition.

Impact on Cellular Processes: Proliferation, Apoptosis, and Migration

This compound exerts its anticancer effects by disrupting key cellular processes essential for tumor growth and metastasis.

  • Inhibition of Proliferation and Induction of Apoptosis: Treatment with this compound leads to a dose-dependent inhibition of proliferation in breast cancer cell lines.[4] This anti-proliferative effect is associated with an increase in apoptosis, or programmed cell death.[4] For instance, in MDA-MB-231 breast cancer cells, treatment with this compound at its GI50 concentration resulted in approximately 80% of the cells undergoing apoptosis.[4]

  • Suppression of Cell Migration: Beyond its effects on cell viability, this compound has been shown to suppress the migratory capacity of cancer cells.[4] This is a critical finding, as cell migration is a prerequisite for cancer metastasis.

Underlying Molecular Mechanisms and Signaling Pathways

The selective action of this compound appears to be rooted in the differential reliance of cancer cells on specific signaling pathways for their proliferation and survival. KIF15 has been implicated in the modulation of key oncogenic pathways, including the MEK-ERK and PI3K-AKT signaling cascades.[6][7]

Studies have shown that KIF15 can promote pancreatic and bladder cancer cell proliferation via the MEK-ERK pathway.[6][8] Similarly, the PI3K-AKT pathway, a central regulator of cell growth, survival, and metabolism, has been linked to KIF15 function in prostate and chordoma cancers.[7][9] Cancer cells are often addicted to these pathways for their sustained growth and survival. By inhibiting KIF15, this compound may disrupt the downstream signaling of these pathways, leading to cell cycle arrest and apoptosis, with a more pronounced effect on the highly dependent cancer cells.

In contrast, normal cells, with their intact regulatory mechanisms and lower reliance on these specific pathways for routine proliferation, appear to be less affected by the inhibition of KIF15.

Kif15_Signaling_in_Cancer cluster_0 This compound Inhibition cluster_1 Cellular Processes Kif15_IN_1 This compound Apoptosis Apoptosis Kif15_IN_1->Apoptosis Induces KIF15 KIF15 Kif15_IN_1->KIF15 Inhibits Proliferation Proliferation Survival Survival Migration Migration MEK_ERK MEK/ERK Pathway KIF15->MEK_ERK Activates PI3K_AKT PI3K/AKT Pathway KIF15->PI3K_AKT Activates MEK_ERK->Proliferation MEK_ERK->Survival PI3K_AKT->Survival PI3K_AKT->Migration

Caption: this compound inhibits KIF15, which in turn downregulates pro-survival and pro-proliferative signaling pathways.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on both normal and cancer cell lines.

  • Cell Seeding: Seed 10,000 cells per well in a 96-well plate and incubate overnight to allow for cell adhesion.

  • Treatment: Expose the cells to increasing concentrations of this compound (e.g., 10-100 µM). Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, and 96 hours).

  • MTT Addition: Remove the medium and add 20 µl of MTT solution (5 mg/ml) to each well. Incubate for a period that allows for formazan crystal formation.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the GI50 value.

MTT_Assay_Workflow Start Seed Cells in 96-well plate Treat Add this compound at various concentrations Start->Treat Incubate Incubate for 24, 48, 96 hours Treat->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate to form formazan Add_MTT->Incubate_MTT Solubilize Add solubilization agent (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance Read absorbance on plate reader Solubilize->Read_Absorbance Analyze Calculate GI50 values Read_Absorbance->Analyze

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Detection (Acridine Orange/Ethidium Bromide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound at the desired concentration (e.g., GI50) for a specified time (e.g., 48 hours).

  • Cell Harvesting: Trypsinize the cells, wash with PBS, and collect them.

  • Staining: Mix a small volume of the cell suspension with the Acridine Orange/Ethidium Bromide (AO/EB) staining solution.

  • Microscopy: Immediately place the stained cell suspension on a microscope slide and observe under a fluorescence microscope.

  • Cell Counting: Count the number of viable (green nucleus), early apoptotic (bright green nucleus with condensed or fragmented chromatin), late apoptotic (orange nucleus with condensed or fragmented chromatin), and necrotic (uniformly orange-red nucleus) cells.

Conclusion

The available preclinical data strongly suggest that this compound exhibits a selective inhibitory effect on cancer cells over normal cells. This selectivity is likely driven by the common overexpression of KIF15 in malignant tissues, leading to an increased dependency of cancer cells on this motor protein for their proliferation and survival. By disrupting vital cellular processes and interfering with key oncogenic signaling pathways, this compound presents a promising avenue for the development of targeted cancer therapies with a potentially wide therapeutic window. Further investigation into a broader range of normal human cell types and in vivo models is warranted to fully elucidate its safety and efficacy profile.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Kif15-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in cancer research and other cellular proliferation studies, the proper handling and disposal of chemical compounds like Kif15-IN-1, a kinesin family member 15 (Kif15) inhibitor, is a critical component of laboratory safety and environmental responsibility.[1][2][3][4] Adherence to established protocols not only ensures a safe working environment but also maintains compliance with institutional and regulatory standards. This guide provides essential, step-by-step procedures for the safe disposal of this compound and associated waste materials.

I. Immediate Safety and Handling Considerations

Before beginning any procedure that involves this compound, it is imperative to consult the material safety data sheet (MSDS) if available and to be familiar with general laboratory safety protocols. As with most kinase inhibitors used in research, this compound should be handled with care, assuming it has potential biological activity and may present hazards.[5][6]

Personal Protective Equipment (PPE):

  • Gloves: Always wear appropriate chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Lab Coat: A lab coat should be worn to protect from spills.

II. Step-by-Step Disposal Procedures

The inappropriate disposal of potentially hazardous chemicals is illegal and can have serious repercussions.[7] Therefore, a systematic approach to waste management is essential.

Step 1: Waste Identification and Segregation

Proper segregation of chemical waste is the first and most critical step. Do not mix incompatible waste types.[8] this compound waste should be categorized as follows:

  • Unused or Expired this compound (Solid):

    • Keep the compound in its original, clearly labeled container.[7]

    • Do not mix with other solid chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • This compound Solutions (Liquid Waste):

    • Solvent-Based Solutions (e.g., in DMSO): Collect in a designated, leak-proof container for non-halogenated or halogenated solvent waste, depending on the solvent used.[7][8] It is crucial to separate halogenated and non-halogenated solvents as this impacts the disposal method.[7][8]

    • Aqueous Solutions: Collect in a separate, designated container for aqueous chemical waste.[8] Do not dispose of aqueous solutions containing this compound down the sanitary sewer unless explicitly approved by your EHS department, as it may be harmful to aquatic life.[9]

  • Contaminated Labware and Materials (Solid Waste):

    • Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated sharps container.

    • Non-Sharps: Gloves, pipette tips, paper towels, and other solid materials contaminated with this compound should be collected in a clearly labeled, leak-proof container or a designated pail lined with a clear plastic bag.[7][10] If materials are contaminated with other hazardous substances like heavy metals, this must be clearly indicated on the waste container label.[10]

Step 2: Waste Container Management

Properly managing waste containers is crucial to prevent leaks, spills, and accidental exposures.

  • Container Selection: Use sturdy, leak-proof containers that are compatible with the chemical waste they will hold.[7][8] For liquid waste, plastic-coated, shatter-resistant bottles are recommended.[7]

  • Labeling: All waste containers must be clearly and accurately labeled.[7] The label should include:

    • The words "Hazardous Waste" or "Chemical Waste."

    • The full chemical name(s) of the contents (e.g., "this compound in DMSO").

    • The approximate concentrations and volumes.

    • The date the waste was first added to the container.

    • The name of the principal investigator or research group.

  • Storage:

    • Keep waste containers securely closed except when adding waste.[8]

    • Store waste containers in a designated and properly ventilated area, away from sinks and drains.[7]

    • Ensure secondary containment is used for liquid waste containers to catch any potential leaks.

    • Segregate incompatible waste containers to prevent accidental mixing.[8]

Step 3: Arranging for Disposal

Under no circumstances should hazardous chemical waste be disposed of in the regular trash or poured down the drain without specific authorization from your institution's EHS department.[7]

  • Contact your EHS Department: Your institution's EHS or Research Safety office is responsible for the collection and proper disposal of chemical waste.[7][9]

  • Schedule a Pickup: Follow your institution's specific procedures for requesting a waste pickup. This may involve an online request form or a direct phone call. Be prepared to provide information from the waste container label. Laboratory chemical waste containers should typically be picked up within 150 days or when they are ¾ full.[7]

III. Quantitative Data Summary for Disposal

Waste TypeContainerKey Disposal Considerations
Solid this compound Original or clearly labeled, sealed container.[7]Do not mix with other solid waste.
Liquid this compound in Solvent Labeled, sealed, leak-proof bottle.Segregate halogenated and non-halogenated solvents.[7][8]
Aqueous this compound Solution Labeled, sealed, leak-proof bottle.Do not dispose down the drain unless approved by EHS.[9]
Contaminated Sharps Designated sharps container.Follow specific biohazardous or chemical sharps waste stream.
Contaminated Non-Sharps Labeled, sealed bag or pail.[7][10]Incineration is a common disposal method for these items.[10]

IV. Experimental Protocols Cited

This guidance is based on established best practices for laboratory chemical waste management. For specific experimental protocols involving this compound, researchers should refer to the primary literature. For instance, studies have detailed the use of this compound in microtubule-gliding assays and cell viability assays to investigate its synergistic effects with other inhibitors.[11]

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G A Waste Generation (this compound) B Identify Waste Type A->B C Solid this compound B->C  Solid D Liquid this compound Solution B->D  Liquid E Contaminated Materials (Gloves, Tips, etc.) B->E Contaminated  Materials F Segregate into Appropriate Waste Container C->F G Aqueous Waste D->G H Solvent Waste D->H E->F I Label Container Correctly F->I G->F H->F J Store in Designated Waste Area I->J K Request EHS Pickup J->K L Proper Disposal by EHS K->L

Caption: this compound Waste Disposal Workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.